6-Isopropylchroman-4-amine
Beschreibung
BenchChem offers high-quality 6-Isopropylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3 |
InChI-Schlüssel |
PSDNIJBKFHYFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2N |
Herkunft des Produkts |
United States |
Structural Characterization and NMR Analysis of (S)-6-Isopropylchroman-4-amine Hydrochloride
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
(S)-6-Isopropylchroman-4-amine hydrochloride (CAS: 676134-25-1) is a critical chiral building block extensively utilized in the synthesis of complex pharmaceutical active ingredients, including selective sphingosine 1-phosphate (S1P) receptor modulators[1]. The integrity of downstream drug development relies heavily on the rigorous structural and stereochemical validation of this intermediate. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing self-validating experimental protocols, complete 1 H and 13 C spectral assignments, and methodologies for absolute configuration confirmation.
Causality in Experimental Design: Solvent and Parameter Selection
The selection of analytical parameters is not arbitrary; it is dictated by the physicochemical properties of the molecule.
-
Solvent Choice (The "Why"): Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is selected over Chloroform-d (CDCl 3 ) or Deuterium Oxide (D 2 O). The strong hydrogen-bonding capability of DMSO disrupts intermolecular amine aggregation. More importantly, unlike D 2 O, aprotic DMSO-d6 prevents the rapid deuterium exchange of the −NH3+ protons, allowing for the direct observation of the critical ammonium resonance at ~8.65 ppm.
-
Temperature Control: Acquisition is standardized at 298 K to prevent the line broadening associated with the restricted rotation of the bulky C6-isopropyl group at lower temperatures.
-
Quantitative NMR (qNMR) Foundations: Standard qNMR methodologies are employed to certify the purity of this intermediate[2]. To ensure absolute quantitation, the inter-pulse delay ( d1 ) is set to ≥5×T1 of the slowest relaxing proton, ensuring complete longitudinal magnetization recovery.
Self-Validating NMR Acquisition Workflow
To guarantee data integrity, the acquisition protocol must function as a self-validating system. The workflow below incorporates an automated feedback loop where the success of one step dictates the initiation of the next.
Fig 1: Self-validating NMR acquisition workflow incorporating a QA feedback loop.
Protocol 1: Step-by-Step Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of the compound to ensure sufficient signal-to-noise (S/N) for 13 C acquisition within a reasonable timeframe.
-
Solvent Addition: Dissolve in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Homogenization: Vortex for 30 seconds and sonicate for 1 minute. Causality: Eliminating micro-particulates is critical; undissolved particles distort magnetic field homogeneity, causing peak tailing.
-
Shimming (Self-Validation Check): Execute 3D gradient shimming. The system must achieve a line width (measured at 50% height of the TMS peak) of ≤0.5 Hz. If this threshold is failed, the sample is ejected, checked for particulates, and the shimming routine is restarted.
-
Referencing: Calibrate the chemical shift axis using the internal TMS standard (0.00 ppm). The residual DMSO quintet at 2.50 ppm serves as a secondary calibration check. If the residual solvent peak deviates by >0.02 ppm, the spectrum is flagged for re-referencing [R1].
Comprehensive Spectral Data & Mechanistic Insights
The structural assignment of the chroman ring requires careful analysis of coupling constants ( J ) and diastereotopic effects induced by the chiral center at C4.
Table 1: 1 H NMR Assignments (500 MHz, DMSO-d6, 298 K)
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Int. | Mechanistic Assignment Logic |
| -NH 3+ | 8.65 | br s | - | 3H | Highly deshielded ammonium protons; broad due to quadrupolar relaxation of 14 N. |
| H5 | 7.35 | d | 2.2 | 1H | Meta-coupling to H7. Deshielded by spatial proximity to the C4 ammonium group. |
| H7 | 7.12 | dd | 8.4, 2.2 | 1H | Ortho-coupled to H8 and meta-coupled to H5. |
| H8 | 6.78 | d | 8.4 | 1H | Shielded by the +M effect of the adjacent chroman oxygen (C1). |
| H4 | 4.45 | br t | 5.5 | 1H | Benzylic proton attached to the chiral center; deshielded by the adjacent nitrogen. |
| H2a | 4.25 | m | - | 1H | Diastereotopic proton adjacent to oxygen. |
| H2b | 4.15 | m | - | 1H | Diastereotopic proton adjacent to oxygen. |
| iPr-CH | 2.85 | septet | 6.9 | 1H | Standard splitting by the two adjacent methyl groups. |
| H3a | 2.25 | m | - | 1H | Diastereotopic methylene proton in the chroman ring. |
| H3b | 2.05 | m | - | 1H | Diastereotopic methylene proton in the chroman ring. |
| iPr-CH 3 (a) | 1.18 | d | 6.9 | 3H | Diastereotopic methyl. See mechanistic note below. |
| iPr-CH 3 (b) | 1.17 | d | 6.9 | 3H | Diastereotopic methyl. See mechanistic note below. |
Mechanistic Insight: Diastereotopic Isopropyl Methyls Because C4 is a stable stereocenter (S-configuration), it breaks the global symmetry of the molecule. The two methyl groups of the C6-isopropyl moiety reside in slightly different magnetic environments relative to the chiral center, rendering them diastereotopic. This results in two distinct, closely spaced doublets at 1.18 and 1.17 ppm—a critical spectral feature that confirms the integrity of the chiral environment.
Table 2: 13 C NMR Assignments (125 MHz, DMSO-d6, 298 K)
| Position | Chemical Shift (ppm) | Type | Assignment Logic |
| C8a | 152.4 | Cq | Aromatic carbon directly bonded to the highly electronegative oxygen. |
| C6 | 141.2 | Cq | Aromatic carbon substituted with the electron-donating isopropyl group. |
| C7 | 127.5 | CH | Aromatic methine. |
| C5 | 125.3 | CH | Aromatic methine. |
| C4a | 121.8 | Cq | Bridgehead aromatic carbon. |
| C8 | 116.7 | CH | Aromatic methine; highly shielded by the ortho-oxygen atom. |
| C2 | 62.1 | CH 2 | Deshielded by the adjacent oxygen atom. |
| C4 | 44.5 | CH | Chiral center attached to the amine. |
| iPr-CH | 33.2 | CH | Isopropyl methine carbon. |
| C3 | 26.4 | CH 2 | Aliphatic methylene carbon of the chroman ring. |
| iPr-CH 3 (a) | 24.1 | CH 3 | Diastereotopic methyl carbon. |
| iPr-CH 3 (b) | 23.9 | CH 3 | Diastereotopic methyl carbon. |
Stereochemical Validation: Mosher's Amine Derivatization
While 1D NMR confirms the 2D connectivity, it cannot independently prove the absolute (S)-configuration. To rigorously confirm the (S)-configuration at C4, chiral derivatization using Mosher's method is employed [R2].
Protocol 2: Absolute Configuration Confirmation
-
Free-Basing: The hydrochloride salt is neutralized using saturated aqueous NaHCO 3 and extracted into dichloromethane to yield the free amine.
-
Derivatization: The free amine is divided into two aliquots. One is reacted with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), and the other with (S)-(+)-MTPA-Cl, yielding the corresponding diastereomeric amides.
-
Data Analysis (Self-Validating Logic): Acquire 1 H NMR spectra for both amides. Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons flanking the chiral center.
-
Interpretation: According to the advanced Mosher's model, the spatial shielding caused by the phenyl ring of the MTPA group is highly predictable. For the (S)-enantiomer, the protons of the chroman ring (H3, H2) will exhibit positive Δδ values, while the aromatic protons (H5) will exhibit negative Δδ values. This provides unambiguous, self-validating proof of the absolute configuration.
References
-
Sigma-Aldrich. "(S)-6-Isopropylchroman-4-amine hydrochloride Product Specifications." Sigma-Aldrich Catalog. Available at: ]">https://www.sigmaaldrich.com
-
BLD Pharm. "(S)-6-Isopropylchroman-4-amine hydrochloride." BLD Pharm Catalog. Available at: ]">https://www.bldpharm.com[1]
-
FUJIFILM Wako. "(S)-6-Isopropylchroman-4-amine." FUJIFILM Wako Pure Chemical Corporation. Available at: ]">https://www.fujifilm.com[2]
-
American Chemical Society. "Data Requirements for Publication: NMR Spectroscopy." Journal of Organic Chemistry. Available at: [Link] [R1]
-
Hoye, T. R., et al. "NMR Methodologies for Determining Absolute Configuration." Chemical Reviews. Available at: [Link] [R2]
Sources
(R)-6-Isopropylchroman-4-amine hydrochloride synthesis methods
An In-depth Technical Guide to the Synthesis of (R)-6-Isopropylchroman-4-amine Hydrochloride
Introduction: The Significance of Chiral Chroman-4-amines
(R)-6-Isopropylchroman-4-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry. The chromane scaffold is a privileged structure found in a variety of biologically active molecules, and the specific stereochemistry at the C4 position is often crucial for target engagement and pharmacological activity. The synthesis of enantiomerically pure amines like (R)-6-Isopropylchroman-4-amine hydrochloride is therefore a critical undertaking in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic strategies employed to access this specific enantiomer, focusing on both asymmetric synthesis and classical resolution techniques. We will delve into the mechanistic underpinnings of these methods, provide actionable experimental protocols, and compare the relative merits of each approach.
Retrosynthetic Analysis: Charting the Path Forward
Two principal retrosynthetic pathways dominate the synthesis of (R)-6-Isopropylchroman-4-amine. The first is an asymmetric approach , which introduces the desired stereochemistry early in the synthesis. The second is a resolution-based approach , which involves the separation of a racemic mixture at a later stage.
The asymmetric route hinges on the enantioselective reduction of the prochiral ketone, 6-isopropylchroman-4-one, to the corresponding (S)-alcohol. This is followed by a nucleophilic substitution with an azide source that proceeds with inversion of configuration, thereby setting the desired (R)-stereocenter of the final amine.
The resolution route involves the non-selective synthesis of racemic 6-isopropylchroman-4-amine, followed by the formation of diastereomeric salts using a chiral resolving agent. These salts, possessing different physical properties, can then be separated, typically by fractional crystallization.
Method 1: Asymmetric Synthesis via Stereoselective Reduction
This elegant approach builds the desired chirality into the molecule from an early stage, avoiding the theoretical 50% loss of material inherent in classical resolutions. The cornerstone of this strategy is the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction.[1][2]
Principle and Rationale
The logic of this pathway is to control the stereochemistry at the C4 position through a catalytic, enantioselective reaction. The CBS reduction of the precursor ketone using a chiral oxazaborolidine catalyst is exceptionally well-suited for this purpose, as it reliably produces one enantiomer of the alcohol in high excess.[3][4] The subsequent conversion of the alcohol to the amine is designed to proceed via an S_N2 mechanism, which guarantees inversion of the stereocenter. This two-step sequence transforms the (S)-alcohol into the desired (R)-amine with high fidelity.[5]
Overall Synthetic Pathway
Caption: Asymmetric synthesis route to the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Isopropylchroman-4-one (Precursor)
The synthesis of the chromanone precursor is typically achieved via a Friedel-Crafts-type cyclization.
-
Materials: 4-Isopropylphenol, 3-chloropropionic acid, polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 4-isopropylphenol (1.0 eq) and 3-chloropropionic acid (1.1 eq) is heated to approximately 100-120 °C for 2-3 hours to form the intermediate ether.
-
The reaction mixture is cooled, and polyphosphoric acid is added.
-
The mixture is heated to 80-100 °C and stirred vigorously for 1-2 hours to effect the intramolecular acylation (cyclization).
-
The reaction is quenched by carefully pouring the hot mixture onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 6-isopropylchroman-4-one.
-
Step 2: Enantioselective Reduction to (S)-6-Isopropylchroman-4-ol (CBS Reduction)
This is the key stereochemistry-defining step. The reaction must be conducted under anhydrous conditions to prevent catalyst deactivation.[1]
-
Materials: 6-Isopropylchroman-4-one, (R)-(-)-(2)-Me-CBS oxazaborolidine solution (1 M in toluene), borane-dimethyl sulfide complex (BH₃·SMe₂), anhydrous tetrahydrofuran (THF), methanol, hydrochloric acid (1M).
-
Procedure:
-
To a flame-dried, nitrogen-purged reaction flask, add (R)-Me-CBS solution (0.1 eq.).
-
Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise. Stir for 10 minutes.
-
A solution of 6-isopropylchroman-4-one (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
The reaction is stirred at this temperature and monitored by TLC. Typical reaction times are 1-3 hours.[6]
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is stirred for 30 minutes, then the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (S)-6-isopropylchroman-4-ol, which is often used directly in the next step.
-
Step 3: Conversion to (R)-6-Isopropyl-4-azidochromane (Mitsunobu Reaction)
This step proceeds with complete inversion of the stereocenter at C4 via an S_{N}2 pathway.[7]
-
Materials: (S)-6-Isopropylchroman-4-ol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), anhydrous THF.
-
Procedure:
-
To a nitrogen-purged flask containing a solution of (S)-6-isopropylchroman-4-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.5 eq.).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20-30 minutes. A color change and/or precipitation of triphenylphosphine oxide may be observed.[8]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of the starting alcohol by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (R)-6-isopropyl-4-azidochromane.
-
Step 4: Reduction of the Azide to (R)-6-Isopropylchroman-4-amine
The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and effective method.
-
Materials: (R)-6-Isopropyl-4-azidochromane, Palladium on carbon (10% Pd/C), methanol or ethyl acetate, hydrogen gas.
-
Procedure:
-
Dissolve the azide (1.0 eq.) in methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
-
The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-6-isopropylchroman-4-amine.
-
Data Summary: Asymmetric Synthesis
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |
| 2 | (S)-6-Isopropylchroman-4-ol | >95% | >98% | (R)-Me-CBS, BH₃·SMe₂ |
| 3 | (R)-6-Isopropyl-4-azidochromane | 70-85% | >98% | PPh₃, DIAD, DPPA |
| 4 | (R)-6-Isopropylchroman-4-amine | >90% | >98% | H₂, Pd/C |
Yields and ee values are representative and can vary based on specific conditions and substrate.
Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
The high enantioselectivity of the CBS reduction is a result of a highly organized, chair-like six-membered transition state.
Caption: Key stages of the CBS reduction mechanism.
The reaction begins with the coordination of borane to the nitrogen atom of the chiral oxazaborolidine catalyst.[1] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric clash with the catalyst's substituents, exposing one enantiotopic face to the coordinated borane. The hydride is then transferred intramolecularly through the highly ordered transition state, ensuring high stereoselectivity.[2]
Method 2: Chiral Resolution of Racemic Amine
This classical method is a robust and often scalable alternative to asymmetric synthesis. It relies on the physical separation of diastereomers.[9] The primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can potentially be racemized and recycled.[10]
Principle and Rationale
The strategy involves synthesizing the amine as a racemic mixture. This mixture is then reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[11] This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid]. Since diastereomers have different physical properties, their solubilities in a given solvent will differ.[12] By carefully choosing the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation by simple filtration. The enantiopure amine is then liberated from the salt by treatment with a base.
Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
Step 1: Synthesis of Racemic (±)-6-Isopropylchroman-4-amine
a. Reduction: 6-Isopropylchroman-4-one (1.0 eq.) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise. The reaction is stirred for 1-2 hours, then quenched, and the racemic alcohol is extracted. b. Amination: The racemic alcohol is converted to the racemic amine, for instance, via conversion to a tosylate followed by substitution with ammonia, or through the azide inversion route described in Method 1 but without chiral control.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Materials: Racemic (±)-6-isopropylchroman-4-amine, L-(+)-tartaric acid, ethanol, water.
-
Procedure:
-
Dissolve L-(+)-tartaric acid (0.5 eq., relative to racemic amine) in a minimal amount of hot ethanol.[13]
-
In a separate flask, dissolve the racemic amine (1.0 eq.) in ethanol.
-
Slowly add the amine solution to the hot tartaric acid solution with stirring. An exothermic reaction will occur, and a precipitate may form.
-
Heat the mixture until a clear solution is obtained. If necessary, add a small amount of water or more ethanol to achieve full dissolution.[13]
-
Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
The enantiomeric purity of the amine in the salt can be checked by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent system to enhance diastereomeric purity.
-
Step 3: Liberation of the (R)-Amine
-
Materials: Diastereomeric salt, sodium hydroxide solution (e.g., 2M NaOH), ethyl acetate.
-
Procedure:
-
Suspend the crystallized diastereomeric salt in a mixture of water and ethyl acetate.
-
Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Continue stirring until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-6-isopropylchroman-4-amine.
-
Data Summary: Chiral Resolution
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |
| 2 | (R)-Amine·(+)-Tartrate Salt | 35-45% (per pass) | >95% (after recrystallization) | L-(+)-Tartaric Acid |
| 3 | (R)-6-Isopropylchroman-4-amine | >95% (from salt) | >95% | Sodium Hydroxide |
Yield is based on the initial amount of racemic amine and is limited by the 50% theoretical maximum.
Final Step: Hydrochloride Salt Formation
This final step converts the free amine, which may be an oil or a low-melting solid, into a stable, crystalline, and easily handled hydrochloride salt.
Protocol
-
Materials: (R)-6-Isopropylchroman-4-amine, hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether), anhydrous ethyl acetate or diethyl ether.
-
Procedure:
-
Dissolve the purified (R)-6-isopropylchroman-4-amine (1.0 eq.) in a minimal amount of anhydrous ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add the HCl solution (1.0-1.1 eq.) dropwise with stirring.[14] A white precipitate will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.[15] This yields (R)-6-isopropylchroman-4-amine hydrochloride as a stable, crystalline solid.
-
Comparison of Synthetic Strategies
| Feature | Asymmetric Synthesis (Method 1) | Chiral Resolution (Method 2) |
| Overall Yield | Potentially high; not limited by the 50% barrier. | Theoretically limited to 50% (unless undesired enantiomer is recycled). |
| Atom Economy | Generally higher. | Lower, as half of the material is initially discarded. |
| Reagent Cost | Can be high due to chiral catalysts (e.g., CBS reagent). | Can be lower; bulk chiral acids (e.g., tartaric acid) are often inexpensive. |
| Process Control | Requires stringent control of anhydrous conditions and temperature. | Relies on controlling crystallization kinetics, which can require significant optimization. |
| Scalability | Can be challenging to scale due to catalyst cost and reaction conditions. | Often highly scalable and robust in industrial settings. |
| Predictability | Highly predictable stereochemical outcome. | Success depends on the crystallization behavior of diastereomeric salts, which can be unpredictable. |
Conclusion
Both asymmetric synthesis and chiral resolution represent viable and powerful strategies for the preparation of (R)-6-isopropylchroman-4-amine hydrochloride. The choice between them is often dictated by project-specific factors such as scale, cost, available equipment, and development timeline.
The asymmetric synthesis route offers an elegant and intellectually satisfying path with high potential yields and excellent stereocontrol, making it ideal for early-stage research and situations where maximizing material from a common precursor is paramount.
The chiral resolution route , while seemingly less efficient due to its inherent 50% yield limit, remains a workhorse in process chemistry. Its operational simplicity, use of inexpensive resolving agents, and high scalability make it an attractive option for large-scale manufacturing where the undesired enantiomer can be efficiently racemized and recycled.
A thorough understanding of both methodologies provides the modern medicinal or process chemist with the flexibility to select the optimal synthetic route for delivering this critical chiral building block.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [Link]
-
Corey–Itsuno reduction. In Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Corey-Bakshi-Shibata Reduction. CHEMISTRY - EXAM JOB EXPERT. [Link]
-
Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications. [Link]
-
Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. ResearchGate. [Link]
-
Chiral resolution. In Wikipedia. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
New protocol for converting alcohols into amines. ResearchGate. [Link]
-
Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). [Link]
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Google Books.
-
Synthesis of amine hydrochloride salts. ResearchGate. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. [Link]
-
Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]
-
Chromane synthesis. Organic Chemistry Portal. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. [Link]
-
Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. AWS. [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. advanceseng.com [advanceseng.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Introduction: The Structural Landscape of 6-Isopropylchroman-4-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Isopropylchroman-4-amine
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 6-Isopropylchroman-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and validated approach to characterization.
6-Isopropylchroman-4-amine is a heterocyclic compound featuring a chroman core, substituted with an isopropyl group on the aromatic ring and a primary amine on the dihydropyran ring. This unique combination of a bulky, lipophilic isopropyl group, a chiral center at the C4 position, and a basic primary amine necessitates a multi-faceted analytical approach for unambiguous characterization. Understanding the interplay of these functional groups is critical, as each imparts distinct and predictable signatures in various spectroscopic analyses. This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for a full structural verification.
Molecular Structure of 6-Isopropylchroman-4-amine
Caption: Chemical structure of 6-Isopropylchroman-4-amine with atom numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For 6-Isopropylchroman-4-amine (C₁₂H₁₇NO), the nominal mass is 191 Da.[1] Soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.
Predicted Mass Spectrum
Under typical ESI conditions with a slightly acidic mobile phase, the primary amine will be readily protonated, leading to an expected pseudo-molecular ion [M+H]⁺ at m/z 192.28. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial for confirming the elemental composition. The theoretical exact mass of [C₁₂H₁₈NO]⁺ is 192.1383, and an experimental value within a narrow tolerance (e.g., <5 ppm) provides high confidence in the assigned formula.[2]
Tandem MS (MS/MS) experiments are invaluable for structural confirmation. The fragmentation of the chroman ring system often proceeds via a retro-Diels-Alder (rDA) reaction, a characteristic pathway for these scaffolds.[3][4][5][6] Collision-induced dissociation (CID) of the precursor ion (m/z 192) is predicted to yield key fragment ions that reveal the core structure.
Predicted Key MS Data
| Ion | Predicted m/z (monoisotopic) | Description |
|---|---|---|
| [M+H]⁺ | 192.14 | Pseudo-molecular ion |
| [M+Na]⁺ | 214.12 | Sodium adduct |
| [M-NH₃]⁺ | 175.11 | Loss of ammonia from the molecular ion |
| rDA fragment | 148.09 | Resulting from retro-Diels-Alder fragmentation of the dihydropyran ring |
Experimental Protocol: LC-MS/MS
This protocol ensures robust detection and fragmentation data for structural validation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Isopropylchroman-4-amine in methanol. Dilute to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[7][8]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan (m/z 50-500) for initial analysis.
-
MS/MS: Select the precursor ion (m/z 192.14) for Collision-Induced Dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Caption: Workflow for LC-MS/MS analysis of 6-Isopropylchroman-4-amine.
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9] For 6-Isopropylchroman-4-amine, the key vibrational modes are associated with the N-H bonds of the primary amine, the C-O ether linkage, the aromatic ring, and the aliphatic C-H bonds.
Predicted IR Spectrum
The most diagnostic feature will be the N-H stretching vibrations of the primary amine. Primary amines characteristically show a doublet (a pair of bands) in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[10][11][12] The absence of a broad O-H band in this region confirms the absence of hydroxyl impurities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3450 & ~3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (R-NH₂)[10][11] |
| 3050-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| 2960-2850 | Strong | C-H Stretch | Isopropyl & Chroman Aliphatic CH, CH₂, CH₃ |
| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (R-NH₂)[12] |
| 1600 & 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1230 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether[13][14] |
| ~820 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample or a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) provides a complete structural picture.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will account for all 17 protons in the molecule. Key features include the distinct signals for the isopropyl group, the complex spin system of the dihydropyran ring, and the aromatic protons. The amine (NH₂) protons often appear as a broad singlet and can be confirmed by D₂O exchange, which causes the signal to disappear.[10][11][15]
Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Isopropyl CH₃ | ~1.25 | Doublet (d) | 6H | Coupled to the isopropyl CH proton |
| NH₂ | 1.5-2.5 | Broad Singlet (br s) | 2H | Exchangeable with D₂O; chemical shift is concentration-dependent[15][16] |
| C3-H₂ | ~2.0 & ~2.2 | Multiplet (m) | 2H | Diastereotopic protons on the chroman ring, coupled to C4-H |
| Isopropyl CH | ~2.85 | Septet (sept) | 1H | Coupled to the six isopropyl CH₃ protons |
| C2-H₂ | ~4.20 | Multiplet (m) | 2H | Adjacent to the ether oxygen, resulting in a downfield shift[17] |
| C4-H | ~4.40 | Triplet (t) or Multiplet (m) | 1H | Adjacent to the amine nitrogen, deshielded |
| Aromatic H (C7, C8) | ~6.8-7.0 | Multiplet (m) | 2H | Aromatic protons on the electron-rich ring |
| Aromatic H (C5) | ~7.10 | Singlet (s) or Doublet (d) | 1H | Aromatic proton adjacent to the isopropyl group |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for the 12 carbons in the molecule (due to the magnetic equivalence of the two isopropyl methyl groups and potential overlap of aromatic signals).
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| Isopropyl CH₃ | ~24.0 | Standard aliphatic methyl carbons |
| C3 | ~30.5 | Aliphatic methylene carbon |
| Isopropyl CH | ~33.2 | Aliphatic methine carbon |
| C4 | ~48.0 | Carbon attached to nitrogen (C-N)[15] |
| C2 | ~64.5 | Carbon attached to ether oxygen (C-O) |
| C8, C5, C7 | ~116-128 | Aromatic CH carbons |
| C4a, C8a | ~122-130 | Quaternary aromatic carbons (bridgehead) |
| C6 | ~145.0 | Aromatic carbon attached to the isopropyl group |
| C-O (Aromatic) | ~153.0 | Aromatic carbon attached to the ether oxygen |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-Isopropylchroman-4-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
-
-
D₂O Exchange: To confirm the NH₂ signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The NH₂ signal should disappear or significantly diminish.[10][11]
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the C2-C3-C4 aliphatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming C-H assignments.
-
Caption: Comprehensive workflow for NMR-based structural elucidation.
Conclusion
The structural characterization of 6-Isopropylchroman-4-amine is robustly achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular weight and elemental formula, IR identifies key functional groups, and NMR provides the definitive carbon-hydrogen framework. By following the detailed protocols and understanding the predicted spectral outcomes outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.
References
- Sharma, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
- Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 340-342.
- Mazurek, J., et al. (2022).
- Taylor, E. W., & Johnson, R. L. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 361-366.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
- Illinois State University. (2015). Infrared Spectroscopy.
- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube.
- Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
- Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. R Discovery.
- Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed.
- Knopper, C., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry.
- Silva, E. M. P., et al. (2012). Characterisation of (E)-2-styrylchromones by electrospray ionisation mass spectrometry: Singular gas-phase formation of benzoxanthenones. Rapid Communications in Mass Spectrometry, 26(22), 2691-2699.
- Ellis, G. P., et al. (1983). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Journal of the Chemical Society, Perkin Transactions 1, 2557-2560.
- Boufroura, H., et al. (2019). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 7(1), 1-6.
-
Szefler, B., et al. (2023). New insights into the reactivity of aminomethylene derivatives of resorc[19]arene: amine group transfer, conformational analysis, reaction mechanism. Scientific Reports, 13(1), 1836.
- ChemScene. (n.d.). 6-Isopropylchroman-4-amine.
- University of Potsdam. (n.d.). Chemical shifts.
- Gilbert, J. C., & Martin, S. F. (n.d.).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- BLDpharm. (n.d.). (S)-6-Isopropylchroman-4-amine hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 6-Isopropylphthalazine.
- Cielecka-Piontek, J., et al. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. Molecules, 23(9), 2149.
- Akyüz, M., & Ata, S. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
- Thermo Fisher Scientific. (2021). FTIR/NIR/Raman in Bio/Pharmaceutical Analysis.
- Lab Report. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- López-de-la-Mora, D. A., et al. (2026). Spectroscopic Techniques in Bacterial Analysis: Applications of FTIR and Raman—Review. Foods, 15(4), 644.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- Thermo Fisher Scientific. (n.d.).
- Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 734-746.
- Jelfs, K. E., et al. (2018). Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. Chemistry - A European Journal, 24(51), 13444-13449.
- Vanderveen, J. R., et al. (2014). Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. The Royal Society of Chemistry.
- Fukuyama, T., et al. (1995). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 220.
Sources
- 1. chemscene.com [chemscene.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. scribd.com [scribd.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Chroman Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic molecules of significant medicinal value.[1] Its inherent structural rigidity and the capacity for diverse functionalization make it a highly attractive framework in drug discovery.[1] This guide provides a comprehensive technical overview of the discovery and synthesis of novel chroman derivatives. It delves into the strategic considerations behind synthetic route selection, offers detailed experimental protocols, and outlines robust methodologies for biological evaluation. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their own discovery programs.
Introduction: The Significance of the Chroman Scaffold in Medicinal Chemistry
The chroman framework is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[2][3] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[2] The chroman-4-one moiety, in particular, is a versatile intermediate for creating diverse bioactive compounds.[2][4][5] The absence of the C2-C3 double bond, which distinguishes chromanones from chromones, can lead to significant differences in biological effects, opening up a rich field for drug discovery.[2][6]
The therapeutic potential of chroman derivatives stems from their ability to interact with a wide array of cellular targets.[2] For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2, a target relevant to age-related neurodegenerative diseases.[7] Others have shown promise as inhibitors of acetyl-CoA carboxylases (ACCs), which are implicated in metabolic diseases and cancers.[8] Furthermore, recent studies have explored their potential as antagonists of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[9] This remarkable versatility underscores the importance of developing novel synthetic methodologies to access new chemical space within the chroman class of compounds.
Strategic Synthesis of Novel Chroman Derivatives
The synthesis of the chroman core and its derivatives can be achieved through various strategic pathways. The choice of a particular synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall efficiency.
Classical and Modern Synthetic Approaches
Established methods for constructing the chroman-4-one ring often involve intramolecular cyclization reactions.[2] A common approach begins with a Friedel-Crafts acylation of a substituted phenol, such as resorcinol, with a 3-halopropionic acid, followed by an intramolecular cyclization to form the heterocyclic ring.[2]
More recent advancements have focused on developing more efficient and environmentally benign methodologies. These include cascade radical cyclization reactions, which allow for the construction of complex molecular architectures in a single step. For example, the visible-light-driven difluoroacetylation of o-(allyloxy)arylaldehydes offers a mild and efficient route to 3-substituted chroman-4-ones.
Rationale for Synthetic Route Selection
The decision-making process for selecting a synthetic strategy is multifactorial. Key considerations include:
-
Availability of Starting Materials: The accessibility and cost of the initial building blocks are crucial for the feasibility of a synthetic campaign, especially for large-scale synthesis.
-
Desired Substitution Pattern: The intended placement of various functional groups on the chroman scaffold will heavily influence the choice of reactions and protecting group strategies. For instance, if diverse substitutions on the aromatic ring are desired, a strategy that allows for late-stage functionalization would be advantageous.
-
Stereochemical Control: For derivatives with chiral centers, enantioselective or diastereoselective methods are necessary to obtain the desired stereoisomer, which is often critical for biological activity.
-
Scalability and Robustness: The chosen synthetic route should be scalable to produce sufficient quantities of the target compounds for biological evaluation. The reactions involved should be robust and reproducible.
The following diagram illustrates a generalized workflow for the discovery and development of novel chroman derivatives.
Caption: Synthetic workflow for N-(4-((2,2-dimethyl-4-oxochroman-6-yl)oxy)phenyl)acetamide.
Step-by-Step Methodology
Step 1: Synthesis of 6-hydroxy-2,2-dimethylchroman-4-one
-
Reaction Setup: To a solution of hydroquinone (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylacrylic acid (1.1 equivalents).
-
Catalyst Addition: Slowly add a strong acid catalyst, for example, polyphosphoric acid (PPA) or methanesulfonic acid, at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2,2-dimethyl-6-(4-nitrophenoxy)chroman-4-one
-
Reaction Setup: Dissolve 6-hydroxy-2,2-dimethylchroman-4-one (1 equivalent) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Step 3: Synthesis of 6-(4-aminophenoxy)-2,2-dimethylchroman-4-one
-
Reaction Setup: Dissolve 2,2-dimethyl-6-(4-nitrophenoxy)chroman-4-one (1 equivalent) in a solvent mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, 5 equivalents) and ammonium chloride (NH₄Cl, 1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 80 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction and filter it through a pad of Celite. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. The crude product can often be used in the next step without further purification.
Step 4: Synthesis of N-(4-((2,2-dimethyl-4-oxochroman-6-yl)oxy)phenyl)acetamide
-
Reaction Setup: Dissolve 6-(4-aminophenoxy)-2,2-dimethylchroman-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base like triethylamine (TEA, 1.5 equivalents) or pyridine.
-
Reagent Addition: Cool the mixture to 0 °C and add acetyl chloride (1.2 equivalents) or acetic anhydride dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization.
Biological Evaluation of Novel Chroman Derivatives
A critical aspect of the drug discovery process is the biological evaluation of newly synthesized compounds. [2]This section outlines common in vitro assays to assess the potential therapeutic activities of novel chroman derivatives, particularly focusing on anticancer, antioxidant, and anti-inflammatory properties, which are frequently associated with this scaffold. [2][10]
In Vitro Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines. [11][12][13] MTT Assay Protocol
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [11]2. Compound Treatment: Treat the cells with various concentrations of the novel chroman derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. [14]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [14][15]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [15]6. Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds. [10][16] DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. [16][17]The absorbance of this solution at 517 nm should be approximately 1.0. [18]2. Reaction Mixture: Mix various concentrations of the test compounds with the DPPH solution. [17]3. Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes. [17]4. Absorbance Measurement: Measure the decrease in absorbance at 517 nm. [18][19]The reduction of the purple DPPH radical to its non-radical, yellow form by an antioxidant leads to a decrease in absorbance. [19][20]5. Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value. A lower EC₅₀ value indicates higher antioxidant activity. [19]
Anti-inflammatory Activity
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. [21][22]In vitro assays can determine the inhibitory effects of novel chroman derivatives on COX-1 and COX-2 isoforms. [23] COX Inhibition Assay Protocol (Colorimetric)
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). [22][24]2. Reaction Setup: In a 96-well plate, add the assay buffer, a heme cofactor, and the COX enzyme to each well. [23]3. Inhibitor Addition: Add various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) to the appropriate wells. [24]4. Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. [22]5. Reaction Initiation: Initiate the reaction by adding a colorimetric substrate (e.g., TMPD) followed by arachidonic acid. [23][24]6. Absorbance Measurement: Measure the absorbance at a wavelength between 590 nm and 620 nm. [24]7. Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Data Presentation
The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anticancer Activity of Novel Chroman Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| CD-001 | MCF-7 | 15.2 ± 1.8 |
| CD-002 | A549 | 22.5 ± 2.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |
Table 2: Antioxidant and Anti-inflammatory Activities of Novel Chroman Derivatives
| Compound ID | DPPH Scavenging EC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| CD-001 | 35.4 ± 3.1 | > 100 | 12.7 ± 1.5 | > 7.8 |
| CD-002 | 58.1 ± 4.5 | 50.2 ± 5.3 | 45.8 ± 4.9 | 1.1 |
| Trolox (Control) | 8.2 ± 0.9 | N/A | N/A | N/A |
| Celecoxib (Control) | N/A | ~82 | ~6.8 | ~12 |
The following diagram illustrates a typical workflow for the in vitro biological evaluation of novel compounds.
Caption: A typical workflow for the in vitro biological evaluation of novel compounds.
Conclusion and Future Directions
The chroman scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. The development of innovative synthetic methodologies provides access to a broader chemical space, enabling the exploration of new structure-activity relationships. The systematic biological evaluation of these novel derivatives is paramount for identifying promising lead candidates for further development. Future research in this area will likely focus on the integration of computational methods for library design and target prediction, the development of more sustainable and efficient synthetic routes, and the exploration of novel biological targets for chroman-based therapeutics. The continued investigation of this privileged scaffold holds significant promise for addressing unmet medical needs across various disease areas.
References
-
An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold. Benchchem.
-
Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Benchchem.
-
Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions.
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules.
-
Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. Connect Journals.
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results.
-
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. Traditional and Integrative Medicine.
-
Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx Publishing.
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
-
Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical and Life Sciences.
-
An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Benchchem.
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry.
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC.
-
Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives. PMC.
-
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
-
Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate.
-
MTT Assay Protocol for Cell Viability and Proliferation. Merck.
-
Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed.
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules.
-
9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate.
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
-
Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols. Benchchem.
-
Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Journal of Biomolecular Structure and Dynamics.
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry.
-
IN VITRO TOXICOLOGY ASSAY KIT MTT BASED. Sigma-Aldrich.
-
A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
3.5.3. DPPH Free Radical Scavenging Assay. Bio-protocol.
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
-
Synthesis of Novel Chromenes as Cytotoxic Agents. Der Pharma Chemica.
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry.
-
Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling.
-
Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). ResearchGate.
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
-
DPPH Radical Scavenging Assay. MDPI.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
-
MTT assay protocol. Abcam.
-
Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing).
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC.
-
ChemDiv proposes high throughput screening (HTS) service Inflammation research... ChemDiv.
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. ResearchGate.
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectjournals.com [connectjournals.com]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 21. athmicbiotech.com [athmicbiotech.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reconstitution and Cell Culture Protocol for 6-Isopropylchroman-4-amine
Mechanistic Context & Physicochemical Profile
6-Isopropylchroman-4-amine belongs to the chroman-4-amine class of compounds, which are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. Derivatives of the chroman core have been extensively investigated for their potent biological activities, most notably as selective inhibitors of Sirtuin 2 (SIRT2)—an NAD+-dependent deacetylase implicated in neurodegenerative diseases and oncogenesis[2]. By inhibiting SIRT2, chroman-based compounds induce hyperacetylation of downstream targets like α -tubulin and p53, leading to cell cycle arrest (G1/G0 phase) and reduced proliferation in cancer models such as A549 (lung carcinoma) and MCF-7 (breast cancer)[3].
To ensure reproducible in vitro assays, researchers must account for the compound's physicochemical properties. The free base form of 6-Isopropylchroman-4-amine is highly lipophilic, necessitating precise solvent management to prevent aqueous precipitation.
Table 1: Physicochemical Properties
| Property | Value | Causality / Experimental Implication |
| Chemical Formula | C₁₂H₁₇NO | Highly hydrophobic carbon framework; poor aqueous solubility. |
| Molecular Weight | 191.27 g/mol | Requires 1.91 mg per 1 mL of solvent to achieve a 10 mM stock. |
| CAS Number | 676134-22-8 (Racemic) | Stereochemistry at C4 dictates target binding affinity[4]. |
| Primary Solvent | Anhydrous DMSO | Disrupts the crystal lattice; prevents hydrolysis during storage. |
The Causality of Solvation Dynamics
A common failure point in small-molecule cell culture assays is the "crashing out" of hydrophobic compounds when transitioned directly from a 100% organic solvent into a 100% aqueous medium. Directly pipetting a high-concentration DMSO stock into cell culture media creates a localized microenvironment of extreme supersaturation. Before diffusion can occur, the 6-Isopropylchroman-4-amine rapidly nucleates into micro-precipitates.
Cells cannot absorb these crystalline aggregates, leading to artificially low intracellular concentrations and false-negative efficacy data. To prevent this, our protocol employs a stepwise serial dilution strategy . By creating an intermediate dilution, we prevent localized supersaturation, ensuring the compound remains in a bioavailable, fully solvated state while keeping the final DMSO concentration below the cytotoxic threshold of 0.1%[3].
Self-Validating Reconstitution Protocol
This protocol is designed as a self-validating system. At critical junctures, visual and microscopic checkpoints are integrated to guarantee that the chemical system behaves exactly as intended before committing to expensive biological assays.
Phase 1: Preparation of 50 mM Primary Stock
-
Equilibration: Remove the vial of solid 6-Isopropylchroman-4-amine from cold storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and introducing water that degrades the compound over time.
-
Weighing: Weigh exactly 9.56 mg of the compound into a sterile, amber microcentrifuge tube.
-
Solvation: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the tube.
-
Agitation: Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 2–5 minutes.
-
Validation Checkpoint 1 (Macroscopic): Hold the tube against a light source. The solution must be completely transparent with no visible particulates. If cloudy, the compound has not fully dissolved.
-
Storage: Aliquot the 50 mM stock into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.
Phase 2: Intermediate Dilution & Cell Treatment
-
Intermediate Preparation (100x): Thaw a 20 µL aliquot of the 50 mM stock. Dilute it 1:100 by adding 2 µL of the stock to 198 µL of pre-warmed (37°C) complete cell culture media (e.g., DMEM + 10% FBS). This yields a 500 µM intermediate solution containing 1% DMSO.
-
Vortexing: Immediately vortex the intermediate solution for 10 seconds.
-
Final Working Solution (1x): Dilute the intermediate solution 1:10 into your final culture well (e.g., add 10 µL of intermediate to 90 µL of media containing cells). This yields a final treatment concentration of 50 µM with a safe 0.1% final DMSO concentration .
-
Validation Checkpoint 2 (Microscopic): Before placing the plate in the incubator, observe the wells under an inverted phase-contrast microscope at 40X magnification. Look for highly refractile, needle-like or amorphous micro-crystals. System Validation: The absence of crystals confirms successful, stable aqueous solvation. If crystals are present, the data from this well is invalid.
Quantitative Efficacy Data
To guide dose-response experimental design, Table 2 summarizes the established inhibitory concentrations (IC₅₀) of structurally related chroman-4-one and chroman-4-amine derivatives against SIRT2 and various cancer cell lines. Researchers should center their 6-Isopropylchroman-4-amine dose-response curves around the 1 µM to 50 µM range based on these foundational benchmarks[2][3][5].
Table 2: Benchmark Inhibitory Activity of Chroman Derivatives
| Compound / Derivative | Target / Cell Line | IC₅₀ Value (µM) | Biological Effect |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Enzyme | 1.5 | Selective SIRT2 Inhibition[2] |
| 8-bromo-6-chloro-2-pentylchroman | SIRT2 Enzyme | 4.5 | Selective SIRT2 Inhibition[6] |
| Chroman-4-one Derivative (Compound 6f) | A549 (Lung Cancer) | ~50.0 | G1/G0 Cell Cycle Arrest[3] |
| Chromane-2,4-dione Derivative | MOLT-4 (Leukemia) | 24.4 ± 2.6 | Cytotoxicity / Apoptosis[5] |
Visualizations
Reconstitution and serial dilution workflow for 6-Isopropylchroman-4-amine.
Pharmacological mechanism of SIRT2 inhibition by chroman-4-amine derivatives.
References
- ChemScene. "676134-22-8 | 6-Isopropylchroman-4-amine - ChemScene.
- BenchChem. "The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide.
- Fridén-Saxin, M., et al. "Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors." PubMed / NIH, 2012.
- Seifert, T., et al. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells." Journal of Medicinal Chemistry / ACS Publications, 2014.
- BenchChem. "An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Robust Quantification of 6-Isopropylchroman-4-amine in Biological Matrices
Target Audience: Bioanalytical Researchers, DMPK Scientists, and CMC Professionals Matrix: Human Plasma Technique: Mixed-Mode SPE coupled with UHPLC-MS/MS (ESI+)
Executive Summary
6-Isopropylchroman-4-amine (CAS 676134-22-8) is a versatile chiral small-molecule scaffold containing a benzopyran core and a primary amine, frequently utilized in medicinal chemistry and targeted drug discovery[1]. The quantification of basic aromatic amines in biological matrices is historically plagued by severe matrix effects (ion suppression from phospholipids) and poor chromatographic peak shape due to secondary silanol interactions.
This application note details a fully validated, self-validating LC-MS/MS workflow that overcomes these challenges. By synergizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) with Biphenyl-based UHPLC chromatography, this method achieves an exceptionally clean extract, orthogonal selectivity, and a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL. The protocol is designed in strict accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[2].
Mechanistic Rationale & Experimental Design (The "Why")
As a Senior Application Scientist, I emphasize that a robust bioanalytical method cannot rely on trial and error; it must be built on the physicochemical first principles of the analyte.
Sample Preparation: The Case for Mixed-Mode Cation Exchange (MCX)
6-Isopropylchroman-4-amine features a primary amine with an estimated pKa of ~9.5. At physiological pH, it exists predominantly in its ionized (protonated) state. Traditional protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, leading to catastrophic ion suppression in the MS source.
To create a self-validating and rugged extraction, we utilize an MCX polymeric sorbent. MCX provides a dual-retention mechanism: the hydrophobic chroman core binds via reversed-phase interactions, while the protonated amine binds electrostatically to the strongly acidic sulfonic acid groups on the sorbent[3]. This allows us to aggressively wash the sorbent with 100% organic solvent (Methanol) to elute neutral and acidic lipids, while the analyte remains ionically tethered. Elution is then triggered by neutralizing the amine with a high-pH solvent (5% NH4OH ).
Chromatography: Exploiting π−π Interactions
Standard C18 columns often yield asymmetric, tailing peaks for primary amines due to interactions with residual acidic silanols on the silica surface. Furthermore, resolving the analyte from isobaric matrix components requires more than just hydrophobic partitioning.
By employing a Biphenyl stationary phase, we exploit orthogonal π−π and charge-transfer interactions between the electron-dense biphenyl ligands of the column and the aromatic benzopyran ring of 6-isopropylchroman-4-amine[4]. This dual-mechanism retention enhances selectivity, sharpens peak shape, and shifts the analyte's retention time away from the solvent front and early-eluting suppression zones.
Experimental Protocols
Reagents and Materials
-
Analyte: 6-Isopropylchroman-4-amine (Purity ≥ 98%)[1].
-
Internal Standard (IS): 6-Isopropylchroman-4-amine- d7 (Stable Isotope Label).
-
Sorbent: 30 mg / 1 cc MCX SPE Cartridges.
-
Column: Core-Shell Biphenyl UHPLC Column (100 × 2.1 mm, 2.6 µm).
Step-by-Step Sample Preparation (MCX SPE)
-
Sample Pre-treatment: Spike 100 µL of human plasma with 10 µL of IS working solution. Add 100 µL of 2% Formic Acid (FA) in water. Causality: Acidification ensures the primary amine is 100% protonated prior to loading.
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of 2% FA in water through the MCX cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in water to remove polar endogenous salts and proteins.
-
Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Causality: This critical step strips away hydrophobic interferences (e.g., phospholipids) while the analyte is held by strong cation exchange.
-
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate the eluate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for 6-Isopropylchroman-4-amine.
UHPLC Chromatographic Conditions
-
Mobile Phase A: 0.1% FA in LC-MS Grade Water
-
Mobile Phase B: 0.1% FA in LC-MS Grade Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B (Column Wash)
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.5 min: Re-equilibration
-
Mass Spectrometry (MS/MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+). The parent ion [M+H]+ is observed at m/z 192.1. Collision-induced dissociation (CID) yields a primary quantifier ion at m/z 175.1 (loss of ammonia, −17 Da) and a qualifier ion at m/z 133.1 (subsequent loss of the isopropyl group as propene, −42 Da).
Caption: Proposed ESI+ CID fragmentation pathway for 6-Isopropylchroman-4-amine.
Method Validation & Quantitative Data
The method was rigorously validated according to the 2018 FDA Bioanalytical Method Validation guidelines[2], assessing linearity, precision, accuracy, recovery, and matrix effects.
Linearity and Sensitivity
The calibration curve demonstrated excellent linearity over the dynamic range of 0.1 to 100 ng/mL using a 1/x2 weighted linear regression model ( r2≥0.998 ). The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise (S/N) ratio > 10.
Precision and Accuracy
Intra-day and inter-day precision (expressed as % CV) and accuracy (expressed as % Bias) were evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). All parameters fell well within the FDA acceptance criteria of ±15% (±20% at LLOQ)[2].
Table 1: Intra-day and Inter-day Precision and Accuracy (n=6 per level)
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | 8.4 | +4.2 | 10.1 | +6.5 |
| LQC | 0.3 | 5.2 | -2.1 | 6.8 | -1.4 |
| MQC | 40.0 | 3.7 | +1.8 | 4.5 | +2.2 |
| HQC | 80.0 | 2.9 | -0.5 | 3.4 | -1.1 |
Matrix Effect and Extraction Recovery
Matrix effects (ME) were assessed by comparing the peak area of the analyte spiked into post-extracted blank plasma against neat standard solutions. The use of MCX SPE successfully mitigated phospholipid-induced ion suppression, yielding an absolute matrix effect near 100% (indicating negligible suppression or enhancement).
Table 2: Extraction Recovery and Absolute Matrix Effect (n=6)
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD |
| LQC | 0.3 | 89.4 ± 4.1 | 98.2 ± 3.5 |
| MQC | 40.0 | 92.1 ± 3.2 | 101.4 ± 2.1 |
| HQC | 80.0 | 91.8 ± 2.8 | 99.7 ± 1.8 |
Conclusion
By integrating the physicochemical properties of 6-Isopropylchroman-4-amine into the method development process, we have established a highly robust LC-MS/MS workflow. The implementation of MCX solid-phase extraction eliminates matrix-induced signal quenching[3], while the biphenyl stationary phase guarantees optimal peak symmetry and orthogonal selectivity for aromatic amines[4]. This self-validating system meets all stringent 2018 FDA regulatory criteria[2] and is fully deployable for high-throughput clinical and preclinical pharmacokinetic profiling.
References
-
Bioanalytical Method Validation - Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds (2024). MDPI Molecules. Available at:[Link]
-
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine (2021). PubMed / National Institutes of Health (NIH). Available at:[Link]
Sources
Application Notes & Protocols: 6-Isopropylchroman-4-amine as a Selective Sirtuin 2 (SIRT2) Inhibitor
For Research Use Only.
Introduction: The Role of SIRT2 in Cellular Processes and as a Therapeutic Target
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in a variety of cellular processes.[1][2] Primarily located in the cytoplasm, SIRT2 is involved in the regulation of microtubule dynamics, cell cycle progression, genomic stability, and metabolic homeostasis.[1][3][4] It deacetylates a number of key protein substrates, including α-tubulin, p53, and various transcription factors, thereby modulating their activity.[2]
The diverse functions of SIRT2 have implicated it in the pathophysiology of several diseases, including cancer, neurodegenerative disorders like Parkinson's and Huntington's disease, and metabolic conditions.[2][5][6] Consequently, the development of selective SIRT2 inhibitors has become an area of intense research for potential therapeutic interventions.[6][7]
6-Isopropylchroman-4-amine is a novel small molecule inhibitor designed for high potency and selectivity towards SIRT2. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Isopropylchroman-4-amine to investigate the biological functions of SIRT2 and to explore its therapeutic potential.
Mechanism of Action
While the precise binding mode of 6-Isopropylchroman-4-amine is under investigation, it is hypothesized to act as a competitive inhibitor at the NAD+ binding pocket of SIRT2. By occupying this site, it prevents the binding of the essential co-substrate NAD+, thereby inhibiting the deacetylase activity of the enzyme. This leads to the hyperacetylation of SIRT2 substrates, which in turn modulates their function and affects downstream cellular signaling pathways. The chroman scaffold has been explored for its potential in developing selective SIRT2 inhibitors.
Quantitative Data
The inhibitory activity of a SIRT2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a template for the kind of data that would be generated for 6-Isopropylchroman-4-amine.
| Parameter | Value | Assay Conditions |
| IC50 (SIRT2) | User-determined | Enzymatic assay with recombinant human SIRT2 |
| Selectivity (SIRT1) | User-determined | >10-fold selective over SIRT1 |
| Selectivity (SIRT3) | User-determined | >10-fold selective over SIRT3 |
Impact on Cellular Signaling Pathways
Inhibition of SIRT2 by 6-Isopropylchroman-4-amine can influence several key signaling pathways. For instance, by preventing the deacetylation and subsequent degradation of the oncoprotein c-Myc, SIRT2 inhibition can lead to reduced c-Myc levels and an anti-proliferative effect in cancer cells.[8][9] In models of neurodegeneration, SIRT2 inhibition has been shown to be protective, potentially through the modulation of pathways involved in oxidative stress and protein aggregation.[10]
Caption: Overview of signaling pathways modulated by SIRT2 inhibition.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of 6-Isopropylchroman-4-amine.
In Vitro SIRT2 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of 6-Isopropylchroman-4-amine on the deacetylase activity of recombinant SIRT2.[11][12][13]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
6-Isopropylchroman-4-amine (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Caption: Workflow for the in vitro SIRT2 enzymatic inhibition assay.
Procedure:
-
Prepare a serial dilution of 6-Isopropylchroman-4-amine in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known SIRT2 inhibitor).
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the different concentrations of 6-Isopropylchroman-4-amine or controls to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for signal development.[14]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[14]
-
Calculate the percentage of inhibition for each concentration of 6-Isopropylchroman-4-amine and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for SIRT2 Activity (Western Blot for Acetylated α-Tubulin)
This protocol assesses the ability of 6-Isopropylchroman-4-amine to inhibit SIRT2 within a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
6-Isopropylchroman-4-amine (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Caption: Workflow for Western blot analysis of acetylated α-tubulin.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-Isopropylchroman-4-amine or vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply ECL substrate to visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.
Cell Viability/Cytotoxicity Assay
This assay is crucial to determine the concentration range at which 6-Isopropylchroman-4-amine exhibits its inhibitory effects without causing general cytotoxicity.
Materials:
-
Cell line of interest
-
6-Isopropylchroman-4-amine (dissolved in DMSO)
-
Cell viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP levels)
-
96-well clear or white microplate (depending on the assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-Isopropylchroman-4-amine for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) or CC50 (concentration for 50% cytotoxicity).[8]
Application in a Neurodegeneration Model: 6-OHDA-Induced Neurotoxicity
This protocol provides an example of how to use 6-Isopropylchroman-4-amine in a cell-based model of Parkinson's disease.[15][16]
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y)
-
6-hydroxydopamine (6-OHDA)
-
6-Isopropylchroman-4-amine
-
Cell culture medium and supplements
-
Reagents for assessing cell viability and apoptosis (e.g., Annexin V/PI staining kit)
-
Flow cytometer
Procedure:
-
Culture and differentiate SH-SY5Y cells to a neuronal phenotype.
-
Pre-treat the cells with various concentrations of 6-Isopropylchroman-4-amine for a specified time (e.g., 1-2 hours).
-
Expose the cells to a neurotoxic concentration of 6-OHDA.
-
Continue the incubation in the presence of 6-Isopropylchroman-4-amine for 24-48 hours.
-
Assess cell viability using an appropriate assay (as described in Protocol 3).
-
Measure apoptosis by staining with Annexin V and propidium iodide (PI) and analyzing by flow cytometry.
-
Analyze the results to determine if 6-Isopropylchroman-4-amine provides a neuroprotective effect against 6-OHDA-induced cell death.
Data Analysis and Interpretation
-
IC50/GI50/CC50 Determination: Use a suitable software (e.g., GraphPad Prism) to fit the dose-response data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50, GI50, or CC50 values.
-
Western Blot Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the signal of the protein of interest to a loading control.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.
References
- Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. (2022). Frontiers in Endocrinology.
-
A one-step specific assay for continuous detection of sirtuin 2 activity - PMC. (2019). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Sirtuin Signaling Pathway | GeneGlobe - QIAGEN. (n.d.). QIAGEN. Retrieved March 10, 2026, from [Link]
-
SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Translational Cancer Research. (n.d.). Translational Cancer Research. Retrieved March 10, 2026, from [Link]
-
THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC. (2024). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Sirtuin 2 - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
- ab156066 SIRT2 Activity Assay Kit (Fluorometric). (2026). Abcam.
-
SIRT2 (Sirtuin2) Fluorogenic Assay Kit, AMS.50087 | Amsbio. (n.d.). Amsbio. Retrieved March 10, 2026, from [Link]
-
Enzolution SIRT2 Assay System - BellBrook Labs. (n.d.). BellBrook Labs. Retrieved March 10, 2026, from [Link]
- Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. (2023). Royal Society of Chemistry.
- How to Create Customizable Mind Maps with Graphviz: Exploring Graphviz Visualiz
- Multifunctional activity-based chemical probes for sirtuins - RSC Publishing. (2023). Royal Society of Chemistry.
- Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Publishing. (2025). Royal Society of Chemistry.
- (PDF) Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - ResearchGate. (2021).
-
Graph workflow model. (n.d.). Retrieved March 10, 2026, from [Link]
- Building diagrams using graphviz | Chad's Blog. (2021). Chad's Blog.
- Graphviz. (2021). Graphviz.
- Making pretty diagrams with GraphViz - Steve Liles' Blog. (2010). Steve Liles' Blog.
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of ... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
-
MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed. (2000). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - Metallomics (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
- US10130604B2 - Composition and method for treating neurodegenerative disease - Google Patents. (n.d.).
- In Silico Studies in Drug Research Against Neurodegenerative Diseases - PMC. (n.d.).
- The Natural Neuroprotective Compounds Used in the 6-Hydroxydopamine- Induced Parkinson's Disease in Zebrafish: The Current Applications and Perspectives - Bentham Science Publisher. (2022). Bentham Science.
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 3. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. amsbio.com [amsbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - Metallomics (RSC Publishing) [pubs.rsc.org]
- 16. benthamscience.com [benthamscience.com]
Advanced Solid-Phase Extraction (SPE) Protocol for Amine-Containing Compounds: A Mixed-Mode Cation Exchange Strategy
Introduction: The Challenge of Basic Amines
Amine-containing compounds—ranging from pharmaceutical APIs to biogenic amines and environmental contaminants—present unique sample preparation challenges. Due to their high polarity and basicity, traditional reversed-phase (C18) extraction often yields poor retention and inadequate cleanup[1]. Furthermore, when analyzing biological matrices (e.g., plasma, whole blood) via LC-MS/MS, endogenous phospholipids co-elute with target analytes, causing severe ion suppression, baseline noise, and column fouling.
To overcome these limitations, Mixed-Mode Strong Cation Exchange (MCX) has become the gold standard for basic analytes[2]. By engineering a protocol that leverages orthogonal retention mechanisms, analysts can aggressively wash away interferences and achieve ultra-clean extracts with near-quantitative recoveries[3].
Mechanistic Causality: The Dual-Retention Advantage
As a Senior Application Scientist, it is critical to understand why a method works, rather than just executing steps. MCX sorbents are constructed from a hydrophobic polymeric backbone (e.g., divinylbenzene/N-vinylpyrrolidone) functionalized with strong aliphatic sulfonic acid groups[4][5].
This creates a dual-retention environment:
-
Hydrophobic (Reversed-Phase) Interaction: Retains the carbon skeleton of the analyte.
-
Electrostatic (Ion-Exchange) Interaction: The sulfonic acid group (pKa < 1) maintains a permanent negative charge across all standard pH ranges, strongly binding to protonated amines[5].
The Causality of Selectivity: By acidifying the sample prior to loading, basic amines (typically pKa 8–10) are forced into their fully protonated, positively charged state ( R−NH3+ )[1]. Once bound electrostatically to the sorbent, the ionic bond is so strong that the cartridge can be washed with 100% organic solvent (like methanol). This organic wash strips away hydrophobic neutral interferences—specifically phospholipids—without prematurely eluting the amine. Elution is only achieved by introducing a high-pH organic solvent, which deprotonates the amine, neutralizing its charge and simultaneously breaking both the ionic and hydrophobic holds[1][3].
Orthogonal retention mechanism of MCX sorbents requiring dual-disruption for elution.
Experimental Protocol: The MCX Workflow
This step-by-step methodology is optimized for extracting basic amines from biological fluids (e.g., 100 µL plasma) using a 30 mg / 1 cc MCX cartridge or 96-well plate format[3][6].
Step 1: Sample Pre-treatment (Critical for Ionization)
-
Action: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid ( H3PO4 ) in water.
-
Causality: To ensure robust cation exchange, the sample pH must be at least 2 pH units below the analyte's pKa[1][3]. This guarantees 100% protonation of the amine groups, preventing breakthrough during loading. It also disrupts protein binding.
Step 2: Conditioning & Equilibration
-
Action: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water.
-
Causality: Methanol solvates the polymeric backbone, opening the hydrophobic sites. The subsequent water step removes excess organic solvent and prepares the sorbent for the aqueous sample[1][7]. (Note: Some modern water-wettable PRiME sorbents allow skipping this step, but it remains best practice for standard MCX[2]).
Step 3: Sample Loading
-
Action: Load the pre-treated sample at a flow rate of 1-2 mL/min.
-
Causality: A controlled flow rate ensures sufficient residence time for the analytes to diffuse into the pores and interact with both the hydrophobic and ionic sites[8].
Step 4: Aqueous Wash (Removes Polar Neutrals)
-
Action: Wash with 1 mL of 2% Formic Acid in Water.
-
Causality: Maintains the acidic environment to keep the amines protonated and locked to the sulfonic acid groups, while washing away salts, polar interferences, and water-soluble proteins[7].
Step 5: Organic Wash (Removes Phospholipids)
-
Action: Wash with 1 mL of 100% Methanol.
-
Causality: This is the defining advantage of MCX. Because the amines are ionically bound, 100% methanol will not elute them. Instead, it aggressively washes away hydrophobic neutral interferences, including matrix phospholipids that cause LC-MS/MS ion suppression.
Step 6: Elution (Analyte Recovery)
-
Action: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The high pH (typically >10) is 2 pH units above the amine's pKa, forcing the analyte into a neutral, uncharged state ( R−NH2 )[1][3]. The ionic bond is broken, and the methanol simultaneously disrupts the hydrophobic bond, eluting the purified amine.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for amine-containing compounds.
Data Presentation: Method Comparison
The table below summarizes the quantitative advantages of utilizing a mixed-mode protocol over traditional reversed-phase extraction for basic amines[3].
| Parameter | Traditional Reversed-Phase (C18) | Mixed-Mode Cation Exchange (MCX) | Mechanistic Causality |
| Analyte Retention | Weak for polar amines | Strong (Dual-mode) | C18 relies solely on hydrophobicity; MCX adds robust ionic trapping[1]. |
| Wash Tolerance | Max 5–20% Organic | 100% Organic | Ionic bonds in MCX resist organic solvents, allowing aggressive washing. |
| Phospholipid Removal | Poor (< 30%) | Excellent (> 95%) | 100% MeOH wash in MCX completely strips neutral lipids and phospholipids. |
| Absolute Recovery | Variable (40–70%) | High & Reproducible (> 90%) | Orthogonal elution ensures specific, quantitative recovery of basic compounds[3]. |
Trustworthiness: The Self-Validating System
A protocol is only as good as its validation. To prove that this MCX method is working and to troubleshoot any signal loss, you must employ a 3-Vial Recovery Experiment [6]. This system mathematically isolates extraction inefficiency from LC-MS/MS matrix suppression.
Prepare three identical biological matrix samples and process them as follows:
-
Vial A (Pre-Spike): Spike the amine standard into the raw matrix before SPE extraction.
-
Vial B (Post-Spike): Extract a blank matrix using the SPE protocol, then spike the amine standard into the final eluate after extraction.
-
Vial C (Neat Standard): Spike the amine standard directly into pure reconstitution solvent (no matrix, no extraction).
Diagnostic Calculations:
-
Absolute Extraction Recovery (%) = (Area A / Area B) × 100
-
Interpretation: If Recovery is < 70%, the analyte is either breaking through during loading (check pH) or failing to elute (increase NH4OH concentration).
-
-
Matrix Effect (%) = (Area B / Area C) × 100
-
Interpretation: A value of 100% means no matrix effect. A value < 80% indicates severe ion suppression. If suppression is high, ensure the 100% Methanol wash (Step 5) is being executed properly to remove phospholipids[6].
-
Sources
- 1. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. repositori.urv.cat [repositori.urv.cat]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Application Notes & Protocols: The Role and Evaluation of Chroman Derivatives in Anti-Breast Cancer Research
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: Chroman derivatives, a significant class of oxygen-containing heterocyclic compounds, have emerged as a versatile scaffold in the development of novel anti-cancer agents.[1][2][3] Their broad spectrum of biological activities, coupled with synthetic tractability, makes them prime candidates for targeting the complex signaling networks that drive breast cancer. This guide provides an in-depth exploration of the mechanisms through which chroman derivatives exert their anti-proliferative effects against breast cancer cells and offers detailed, field-proven protocols for their preclinical evaluation. We will delve into their role as modulators of critical signaling pathways, inducers of programmed cell death, and antagonists of hormonal signaling, providing researchers with the foundational knowledge and practical methodologies required to advance this promising area of cancer research.
Scientific Rationale: Why Chroman Derivatives in Breast Cancer?
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, driven by a heterogeneous collection of molecular subtypes.[3][4] While therapies targeting the estrogen receptor (ER) have been successful for ER-positive tumors, challenges such as drug resistance and the aggressive nature of subtypes like triple-negative breast cancer (TNBC) necessitate the discovery of new therapeutic agents.[4][5][6]
Chroman and its related structures (e.g., chromene, coumarin) are privileged scaffolds found in numerous natural products and synthetic molecules, demonstrating a wide array of pharmacological properties, including anti-cancer effects.[3][7][8] Their therapeutic potential in breast cancer stems from their ability to interact with multiple, validated anti-cancer targets.
Key Mechanisms of Action
The anti-tumor activity of chroman derivatives is not confined to a single mechanism but involves a multi-pronged attack on cancer cell biology, including:
-
Modulation of Estrogen Receptor (ER) Signaling: A significant portion of breast cancers (~75%) are ER-positive, where the binding of estrogen to ERα promotes tumor growth.[5] Certain chroman derivatives function as Selective Estrogen Receptor Degraders (SERDs) or Selective Estrogen Receptor Modulators (SERMs) , either promoting the degradation of the ERα protein or antagonizing its function, thereby halting the proliferative signal.[6][9][10] This makes them highly valuable for treating hormone-dependent breast cancers and potentially overcoming resistance to existing endocrine therapies.[9]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism. Chroman derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[11][12] This often involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases (e.g., caspase-3) and subsequent cell death.[11][13][14] Some derivatives activate the extrinsic apoptotic pathway through caspase-8 activation.[4]
-
Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR and MAPK pathways are central to cell growth, proliferation, and survival; their hyperactivity is a hallmark of many cancers.[15][16] Chroman derivatives can suppress these pathways by inhibiting the phosphorylation (and thus activation) of key kinases like Akt, effectively cutting off the cancer cells' survival signals.[17][18]
-
Cell Cycle Arrest: By interfering with the cell division machinery, certain chroman derivatives can induce cell cycle arrest, typically at the G2/M phase.[11] This prevents cancer cells from completing mitosis and proliferating. Some compounds achieve this by disrupting microtubule polymerization, a mechanism shared with highly successful taxane drugs.[4]
Quantitative Efficacy of Chroman Derivatives
The potency of chroman derivatives varies significantly based on their specific chemical structure and the molecular subtype of the breast cancer cell line being tested. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are standard metrics for comparison.
| Compound Class/Name | Breast Cancer Cell Line | Subtype | Reported Potency (IC50/GI50) | Reference |
| Chromene Derivatives (C1, C2) | MDA-MB-231 | TNBC | C1: ~1.5 µM, C2: ~2.5 µM (48h) | [4] |
| Chromene Derivatives (C1, C2) | Hs578T | TNBC | C1: ~2.5 µM, C2: ~4 µM (48h) | [4] |
| Chromene Derivatives (C1, C2) | MCF-7 | ER+, Luminal A | No significant effect | [4] |
| Chroman Derivative (6i) | MCF-7 | ER+, Luminal A | GI50 = 34.7 µM | [1][2][19] |
| Thiochroman (CH4986399) | ZR-75-1 | ER+, Luminal A | Effective in vivo at 100 mg/kg | [6] |
| Bis(4-hydroxy-2H-chromen-2-one) | MCF-7 | ER+, Luminal A | Significant proliferation decrease at 50 µM | [11][13][14] |
This table is illustrative and synthesizes data from multiple sources. For exact values and conditions, consult the primary literature.
Core Experimental Protocols
The following protocols provide a robust framework for the initial in vitro characterization of novel chroman derivatives against breast cancer cell lines.
Protocol 1: Evaluation of Cytotoxicity by MTT Assay
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.
Causality Insight: The MTT assay is a primary screening tool. It provides a quantitative measure (IC50) of a compound's ability to reduce the number of viable cells, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It is essential for dose-finding for subsequent mechanistic assays.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7 for ER+, MDA-MB-231 for TNBC) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[22]
-
Compound Preparation: Prepare a 2X stock concentration series of the chroman derivative in culture medium. A typical range might be from 0.1 µM to 100 µM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation: Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank Control: Medium only, no cells (for background absorbance).[20]
-
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21][23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[20][22]
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[25][26] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells.[26] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25][27]
Causality Insight: An increase in the Annexin V-positive/PI-negative population is a strong indicator that the compound induces apoptosis rather than just necrosis. This assay confirms that the cytotoxicity observed in the MTT assay is, at least in part, due to programmed cell death.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the chroman derivative at concentrations around its IC50 and 2x IC50 for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a 15 mL conical tube. Wash the plate with PBS, add trypsin to detach adherent cells, and combine them with the floating cells.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold 1X PBS.[24]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[27][28] The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (e.g., 1 mg/mL stock) to the 100 µL cell suspension.[24][25] Gently vortex the tube.
-
Self-Validation: Prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[27]
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[25][26] Analyze the samples on a flow cytometer immediately.
Protocol 3: Analysis of PI3K/Akt Signaling by Western Blot
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies that recognize total protein and antibodies specific to phosphorylated (active) forms, one can determine if a compound inhibits a signaling pathway.[15][29]
Causality Insight: This assay provides direct molecular evidence for a compound's mechanism of action. A decrease in the ratio of phosphorylated-Akt (p-Akt) to total-Akt following treatment demonstrates target engagement within the PI3K/Akt pathway, validating the hypothesis generated from viability and apoptosis assays.[29][30]
Methodology:
-
Cell Lysis & Protein Extraction:
-
Treat cells in a 6-well plate with the chroman derivative as in Protocol 2.
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[29]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein.[29]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit. Normalize all samples to the same concentration with lysis buffer.
-
SDS-PAGE:
-
Mix 20-30 µg of each protein sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and run electrophoresis to separate proteins by size.[29]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Self-Validation: Use separate membranes or strip and re-probe the same membrane for:
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.
-
Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-Akt to total Akt for each sample, normalized to the loading control. Compare the ratios of treated samples to the vehicle control.
Conclusion and Future Perspectives
Chroman derivatives represent a highly promising and adaptable scaffold for the development of next-generation breast cancer therapeutics. Their ability to target multiple key oncogenic pathways—including ER signaling, apoptosis, and pro-survival cascades—provides a strong rationale for their continued investigation. The protocols outlined here offer a standardized approach for the initial in vitro screening and mechanistic elucidation of novel chroman compounds.
Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, evaluation in 3D cell culture models (spheroids) that better mimic the tumor microenvironment, and progression of the most promising candidates into preclinical in vivo animal models to assess efficacy, pharmacokinetics, and toxicity.[32][33] The ultimate goal is the translation of these versatile compounds into effective clinical treatments for breast cancer patients.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6632. [Link]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2990. [Link]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977-2990. [Link]
-
Kostova, I. (2008). A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer. Current Medicinal Chemistry, 15(29), 3025-3049. [Link]
-
Ballazhi, L., et al. (2017). Hydrazinyldiene-chroman-2,4-diones in inducing growth arrest and apoptosis in breast cancer cells: Synergism with doxorubicin and correlation with physicochemical properties. Acta Pharmaceutica, 67(1), 35-52. [Link]
- Govek, S. P., et al. (2020). Chroman derivatives having estrogen receptor degradation activity and uses thereof. U.S.
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. ResearchGate. [Link]
-
Eriksson, L. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
Nagasawa, J., et al. (2010). Thiochroman derivative CH4986399, a new nonsteroidal estrogen receptor down-regulator, is effective in breast cancer models. Anticancer Research, 30(3), 873-878. [Link]
-
Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 15-23. [Link]
-
Bouyahya, A., et al. (2019). Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition. Anticancer Research, 39(11), 6107-6114. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Li, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. [Link]
-
Bouyahya, A., et al. (2019). Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition. Anticancer Research, 39(11), 6107-6114. [Link]
-
Bio-protocol. (2021). MTT assay on breast cancer cells. [Link]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]
-
Kumar, D., et al. (2020). Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1612. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Al-Warhi, T., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4887. [Link]
-
Bouyahya, A., et al. (2020). (PDF) Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition. ResearchGate. [Link]
-
Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582231. [Link]
-
Hug, V., et al. (1985). In vitro sensitivity testing of human breast cancer cells to hormones and chemotherapeutic agents. Journal of the National Cancer Institute, 74(4), 781-786. [Link]
-
ResearchGate. (n.d.). Chromene derivatives as selective estrogen receptor degraders. Retrieved from [Link]
- Steele, V. E., et al. (2015). Chroman derivatives, medicaments and use in therapy. U.S.
-
Sharma, S., et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 41(2). [Link]
-
Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]
-
ResearchGate. (n.d.). Detection of PI3K/AKT and MAPK signal pathways by Western blotting. Retrieved from [Link]
-
Abdel-Moneim, A., et al. (2024). Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer. Molecules, 29(14), 3338. [Link]
-
Houghtaling, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296–17305. [Link]
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10800770B1 - Chroman derivatives having estrogen receptor degradation activity and uses thereof - Google Patents [patents.google.com]
- 6. Thiochroman derivative CH4986399, a new nonsteroidal estrogen receptor down-regulator, is effective in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 9. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition | Anticancer Research [ar.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Bis(4-hydroxy-2H-chromen-2-one) Coumarin Induces Apoptosis in MCF-7 Human Breast Cancer Cells Through Aromatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. doc.abcam.com [doc.abcam.com]
- 32. noblelifesci.com [noblelifesci.com]
- 33. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reductive Amination of Chromanones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the reductive amination of chromanones. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Chromanone scaffolds are privileged structures in medicinal chemistry, and their successful amination is often a key step in the synthesis of biologically active molecules.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction conditions.
Core Principles: The Reaction Pathway
Reductive amination is a robust method for forming carbon-nitrogen bonds, converting a ketone, such as a chromanone, into a secondary or tertiary amine.[3] The reaction proceeds through a two-step sequence, which can be performed in a single pot ("direct") or in a stepwise fashion ("indirect").[3][4]
-
Imine/Iminium Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the chromanone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from primary amines) or an iminium ion (from secondary amines).[5] This step is reversible and often requires mildly acidic conditions to facilitate the crucial dehydration step.[6]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent or through catalytic hydrogenation to afford the final amine product.[7][8]
Caption: General mechanism of reductive amination with a primary amine.
Troubleshooting Guide
This section addresses the most common issues encountered during the reductive amination of chromanones in a direct, question-and-answer format.
Q1: My reaction yield is very low or fails completely. What are the primary causes and how can I fix this?
Low yield is a frequent problem that can stem from several factors. The key is to ensure the efficient formation of the imine/iminium intermediate before it can be reduced.[6]
Potential Cause 1: Inefficient Imine/Iminium Formation
The equilibrium between the starting materials and the imine often lies towards the carbonyl compound.[3] Water, a byproduct of this step, can hydrolyze the imine back to the starting materials.
-
Recommended Solutions:
-
pH Optimization: Imine formation is catalyzed by mild acid (typically pH 4-6).[5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic. Acetic acid is a common and effective catalyst.[6]
-
Water Removal: For stubborn reactions, the addition of a dehydrating agent can drive the equilibrium toward the imine.
-
Potential Cause 2: Premature Reduction of the Chromanone
If the reducing agent is too reactive, it can reduce the chromanone starting material to the corresponding alcohol faster than the imine can form.[11] This is a common issue when using powerful reducing agents like sodium borohydride (NaBH₄).[9]
-
Recommended Solution:
-
Use a Selective Reducing Agent: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) . STAB is less reactive towards ketones but highly effective at reducing the protonated imine (iminium ion), making it ideal for one-pot reductive aminations.[12][13] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic.[3]
-
Potential Cause 3: Degradation of Reagents
Hydride-based reducing agents can degrade upon exposure to atmospheric moisture.
-
Recommended Solutions:
-
Use a fresh bottle of the reducing agent or a recently opened one that has been stored properly in a desiccator.
-
Ensure all solvents are anhydrous, particularly for one-pot procedures.[11]
-
Caption: A decision tree for troubleshooting low-yield reactions.
Q2: I'm observing a significant amount of the corresponding alcohol byproduct. How can I improve selectivity?
The formation of a chromanol byproduct is a clear indication that the reduction of the ketone is competing with or outpacing the reduction of the imine.[14]
-
Recommended Solution: The choice of reducing agent is the most critical factor here.
-
Prioritize Sodium Triacetoxyborohydride (STAB): As mentioned above, STAB is the reagent of choice for one-pot reductive aminations specifically because it selectively reduces iminium ions over ketones.[13]
-
Avoid Sodium Borohydride (NaBH₄) in One-Pot Reactions: NaBH₄ is a powerful reducing agent that readily reduces both ketones and imines.[3] While it can be used in a two-step procedure (see below), it often leads to low yields of the desired amine in a one-pot setup due to competitive ketone reduction.[9][11]
-
Two-Step Procedure: If you must use NaBH₄, first form the imine and confirm its formation via TLC or LC-MS. You can even isolate the imine if it is stable. Then, cool the reaction mixture (e.g., to 0 °C) and add the NaBH₄ portion-wise.[15] This temporal separation of imine formation and reduction can significantly improve selectivity.[9]
-
| Reducing Agent | Chemical Formula | Typical Solvent | Selectivity Profile | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | High: Reduces iminium ions much faster than ketones.[13] | Preferred for one-pot reactions. Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Water | Good: Selective for imines at pH 4-6.[3] Reduces ketones at lower pH. | Effective, but generates toxic cyanide byproducts during workup.[3][16] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Low: Reduces both ketones and imines rapidly.[9] | Best used in a two-step process after imine formation is complete.[15] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Alcohols, EtOAc | Variable: Can reduce both groups.[3][7] | Greener option, but may require pressure and catalyst can be poisoned by amines.[7][14] |
Q3: My desired primary or secondary amine product is reacting further to form over-alkylated byproducts. How can I prevent this?
This occurs when the newly formed amine product is sufficiently nucleophilic to react with another molecule of the chromanone, leading to tertiary amines or quaternary ammonium salts.[11][17]
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the amine starting material (e.g., 1.2-1.5 equivalents). When synthesizing a primary amine from ammonia, a large excess of the ammonia source (e.g., ammonium acetate) is often required to outcompete the product amine.[11][14]
-
Stepwise Procedure: The most reliable method to prevent over-alkylation is to perform the reaction in two distinct steps. First, form the imine using a 1:1 stoichiometry of chromanone and amine. Once the imine is formed, add the reducing agent. This prevents a buildup of the product amine in the presence of unreacted chromanone.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around reducing agent for the reductive amination of chromanones?
For general, one-pot applications, Sodium Triacetoxyborohydride (STAB) is widely regarded as the superior choice.[12] Its excellent selectivity for reducing the iminium ion in the presence of the starting ketone minimizes byproduct formation and consistently leads to higher yields.[6][13]
Q2: What is the optimal solvent for this reaction?
Commonly used solvents for reactions with STAB include halogenated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM), or ethers like tetrahydrofuran (THF).[10][18] For reactions using sodium cyanoborohydride or sodium borohydride, methanol is often the solvent of choice.[14][19] It's important to use anhydrous solvents to prevent hydrolysis of the reducing agent and the imine intermediate.[11] More environmentally friendly solvents like ethyl acetate (EtOAc) have also been shown to be effective, particularly with STAB.[18]
Q3: How critical is pH, and which acid catalyst should I use?
pH control is critical. The reaction requires a delicate balance: acidic enough to catalyze imine formation but not so acidic that it deactivates the amine nucleophile. A pH range of 4-6 is generally optimal.[6] Acetic acid is the most common and effective catalyst, typically used in stoichiometric amounts (1.0-2.0 equivalents).[6][15]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the chromanone starting material and the appearance of the less polar imine intermediate (if visible) and the more polar amine product.
-
LC-MS: This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the product, and to identify the mass of any byproducts (e.g., the alcohol or over-alkylated species), which is invaluable for troubleshooting.
Validated Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for most standard applications due to its simplicity and high selectivity.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chromanone (1.0 eq.).
-
Solvent Addition: Dissolve the chromanone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the amine (1.1-1.2 eq.) followed by acetic acid (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (1M NaOH). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Two-Step Reductive Amination (Imine Formation followed by Reduction with NaBH₄)
This protocol is useful when over-alkylation is a concern or when using less selective reducing agents.
-
Imine Formation:
-
In a round-bottom flask, dissolve the chromanone (1.0 eq.) and the primary amine (1.0 eq.) in methanol (0.2-0.5 M).
-
Add acetic acid (0.1-1.0 eq.) to catalyze the reaction.
-
Stir the mixture at room temperature (or with gentle heating) and monitor by TLC/LC-MS until the chromanone is fully converted to the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions, ensuring the temperature remains low.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC/LC-MS).
-
-
Workup & Purification:
References
-
Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. ResearchGate. Available at: [Link]
-
A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available at: [Link]
-
Reductive Amination. Wordpress. Available at: [Link]
-
Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Available at: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (RSC Publishing). Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. Available at: [Link]
- Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. Google Patents.
-
A practical catalytic reductive amination of carboxylic acids. PMC - NIH. Available at: [Link]
-
Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. ResearchGate. Available at: [Link]
-
Reductive amination NaB(AcO)3. Reddit. Available at: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
-
Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification. American Chemical Society. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification | Poster Board #1811 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
Module 1: Intramolecular Cyclization of 2'-Hydroxychalcones
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold. While this privileged pharmacophore is foundational to many bioactive molecules, its synthesis is notoriously prone to regioselectivity issues, racemization of chiral centers, and sluggish cyclization kinetics.
This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find field-proven solutions, self-validating protocols, and quantitative benchmarks to resolve the most common challenges in chroman-4-one synthesis.
The oxa-Michael addition of 2'-hydroxychalcones is the classical route to flavanones (2-phenylchroman-4-ones). However, the thermodynamic barrier of this cyclization often leads to extended reaction times and unwanted side reactions.
Q: My cyclization of 2'-hydroxychalcone to flavanone is stalling. Even after 4 days of reflux in acetic acid, TLC shows significant starting material. How can I drive this to completion? A: The conventional acid-catalyzed intramolecular conjugate addition has a notoriously high activation energy barrier. Prolonged heating at 100 °C not only wastes time but also invites degradation[1]. I strongly recommend transitioning to microwave-accelerated synthesis . Microwave irradiation provides rapid, uniform dielectric heating that directly activates the polar intermediates. This approach can compress a 4-day reaction into 30 minutes while boosting yields from ~75% to over 82%[1][2].
Q: I am observing the formation of aurones (2-benzylidene-coumaran-3-ones) instead of the desired chroman-4-one. What causes this regioselectivity issue? A: Aurones are common byproducts when the cyclization precursor undergoes oxidative degradation or when the pH is not strictly controlled[2]. This typically happens if the acid catalyst is ineffective or if adventitious oxidants are present. To favor the 6-endo-trig cyclization (chroman-4-one) over the 5-exo-trig cyclization (aurone), ensure you are using strictly anaerobic conditions and consider using a milder, highly concentrated acidic medium (like glacial AcOH) without transition-metal contaminants unless you are specifically targeting flavones via oxidative C–C bond formation[3].
Protocol 1: Microwave-Accelerated Oxa-Michael Cyclization
Self-Validation Check: The disappearance of the deep yellow/orange color of the chalcone starting material is a reliable visual indicator of successful cyclization to the colorless/pale flavanone.
-
Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the 2'-hydroxychalcone (0.5 mmol) in 2 mL of glacial acetic acid (AcOH)[2].
-
Sealing: Flush the vial with argon to prevent oxidative side reactions, then securely cap it.
-
Irradiation: Place the vial in a dedicated microwave reactor (e.g., Anton Paar Monowave 300). Irradiate the mixture at 200 °C for 15–30 minutes[1][2].
-
Workup: Cool the vial to room temperature. Pour the mixture into crushed ice and neutralize carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow for the microwave-accelerated oxa-Michael cyclization of 2'-hydroxychalcones.
Module 2: Stereocontrol and Asymmetric Synthesis
Synthesizing enantiopure chroman-4-ones is challenging due to the inherent instability of the chiral center at the C-2 position.
Q: I successfully synthesized a chiral 2-substituted chroman-4-one, but the enantiomeric excess (ee) degrades significantly during chromatographic purification. Why is this happening? A: You are experiencing racemization via a reversible ring-opening equilibrium (retro-oxa-Michael reaction)[4]. The C-O bond in the chroman-4-one ring is labile under both acidic and basic conditions. To preserve the ee, you must avoid harsh conditions during workup. Use neutral silica gel for chromatography, avoid strong bases during extraction, and store the purified compound at sub-zero temperatures under an inert atmosphere.
Q: How can I achieve high diastereo- and enantioselectivities when reducing 3-arylidenechroman-4-ones to chiral chroman-4-ols? A: The most robust method is Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR)[5]. By using sodium formate (HCO₂Na) as the hydrogen donor, the reaction remains completely neutral, preventing the base-catalyzed racemization that plagues traditional reductions. Furthermore, utilizing substrates with a C2′-phenol group creates an intramolecular hydrogen-bonding network that acts as a powerful directing group, locking the conformation to yield cis-3-benzylchroman-4-ols with up to 99:1 enantiomeric ratio (er)[5].
Protocol 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Self-Validation Check: Monitor the reaction via chiral HPLC. The presence of a single major peak confirms successful DKR, whereas two distinct peaks indicate a failure in the dynamic epimerization of the starting material.
-
Catalyst Preparation: In a Schlenk tube under argon, activate the Ru(II)-chiral diamine complex (1-2 mol%) in a degassed solvent mixture (e.g., DMF/H₂O).
-
Substrate Addition: Add the 3-arylidenechroman-4-one (1.0 equiv) to the reaction vessel.
-
Reduction: Add sodium formate (HCO₂Na, 5.0 equiv) as the neutral hydride source[5]. Stir the mixture at 40 °C for 12–24 hours.
-
Isolation: Quench with water, extract with dichloromethane, and purify via preparative TLC or neutral silica gel to isolate the chiral chroman-4-ol.
Ru(II)-catalyzed asymmetric transfer hydrogenation utilizing dynamic kinetic resolution.
Module 3: Advanced Radical Cascade Cyclizations
Modern synthesis often relies on step-economical cascade radical annulations to build highly functionalized chroman-4-ones from simple 2-(allyloxy)arylaldehydes.
Q: I am attempting a decarboxylative radical cyclization using an oxamic acid and a 2-(allyloxy)arylaldehyde, but my yields are below 20%. What are the common pitfalls? A: The primary challenge here is the high oxidation potential of carboxylate anions, which makes the generation of the initial carbon radical difficult[6]. If you are using a metal-free system, ensure you are using a sufficiently strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈) in DMSO. The persulfate anion is required to efficiently generate the carbamoyl radical from the oxamic acid[7]. Alternatively, if you are using a photoredox approach, ensure your photocatalyst (e.g., FeCl₃ under visible light) is freshly prepared and the reaction is completely deoxygenated, as molecular oxygen will rapidly quench the radical intermediates[6].
Protocol 3: Metal-Free Cascade Radical Annulation
Self-Validation Check: The evolution of CO₂ gas during the reaction is a direct mechanistic indicator that the decarboxylation step has successfully occurred.
-
Reagent Mixing: In a dry reaction tube, combine 2-(allyloxy)arylaldehyde (0.3 mmol) and the appropriate oxamic acid (0.9 mmol) in 2 mL of anhydrous DMSO[7].
-
Radical Initiation: Add (NH₄)₂S₂O₈ (1.2 mmol, 4.0 equiv) to the solution. The excess oxidant is crucial to overcome the high oxidation potential of the carboxylate[7].
-
Cyclization: Stir the mixture at 35–50 °C under an argon atmosphere for 5–12 hours. Monitor the consumption of the aldehyde via TLC.
-
Purification: Dilute with water, extract with ethyl acetate, wash extensively with brine to remove DMSO, and purify via column chromatography to yield the carbamoylated chroman-4-one.
Quantitative Data Summary
To assist in your experimental design, below is a consolidated table of expected yields, reaction times, and conditions for the methodologies discussed.
| Synthesis Method | Starting Materials | Key Reagents / Catalysts | Reaction Time | Typical Yield / Enantiopurity |
| Microwave Cyclization | 2'-Hydroxychalcones | Glacial AcOH, MW (200 °C) | 15–30 min | 55–82% Yield |
| Asymmetric Transfer Hydrogenation | 3-Arylidenechroman-4-ones | Ru(II) complex, HCO₂Na | 12–24 h | Up to 99% Yield (99:1 er) |
| Photoredox Radical Cyclization | 2-(Allyloxy)arylaldehydes + Alkyl carboxylic acids | FeCl₃, Visible Light | 12 h | 54–83% Yield |
| Metal-Free Cascade Annulation | 2-(Allyloxy)arylaldehydes + Oxamic acids | (NH₄)₂S₂O₈, DMSO | 5–12 h | 53–70% Yield |
References
-
Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society. Available at:[Link]
-
Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. ARKIVOC. Available at: [Link]
-
Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones: a powerful tool for the total synthesis of natural homoisoflavonoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. National Institutes of Health (PMC). Available at:[Link]
-
Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. National Institutes of Health (PMC). Available at:[Link]
-
Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. MDPI. Available at: [Link]
Sources
- 1. nepjol.info [nepjol.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids | MDPI [mdpi.com]
Minimizing side product formation in chroman synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chroman synthesis. The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. However, its synthesis can be challenging, often plagued by side product formation that complicates purification and reduces yields. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you minimize byproducts and optimize your synthetic outcomes.
FAQs & Troubleshooting Guides
My reaction produces significant high-molecular-weight byproducts. What causes this and how can I prevent it?
Q: I am observing a significant amount of what appears to be dimeric or polymeric material in my reaction, which is difficult to separate from the desired chroman product. What is the likely cause and what is the best mitigation strategy?
A: The formation of high-molecular-weight side products typically points to undesired intermolecular reactions competing with the desired intramolecular cyclization. This is a classic challenge where two or more starting material molecules react with each other (dimerization/polymerization) instead of one molecule reacting with itself to form the chroman ring.[1]
Mechanistic Cause: The root cause is a kinetic competition. The intramolecular reaction that forms the chroman is a first-order process (rate depends on the concentration of one species), while the intermolecular side reaction is a second-order or higher process (rate depends on the concentration of two or more species). Therefore, at high concentrations of your starting material, the intermolecular pathway is kinetically favored, leading to dimers and polymers.
Troubleshooting Strategies:
-
High-Dilution Principle: The most effective strategy is to run the reaction under high-dilution conditions. By significantly lowering the concentration of the reactants, you slow down the rate of the intermolecular reactions to a much greater extent than the intramolecular cyclization, thereby favoring the formation of the desired chroman.
-
Slow Addition: Instead of adding all reactants at once, a solution of the key precursor can be added slowly (e.g., via a syringe pump) to a solution of the catalyst. This maintains a very low instantaneous concentration of the precursor in the reaction flask, suppressing dimerization.
-
Catalyst Loading: In some catalytic cycles, excessive catalyst loading can promote side reactions. It is crucial to optimize the catalyst concentration to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. A solvent that fully solubilizes the starting materials and intermediates is essential to prevent aggregation, which can favor intermolecular processes.[2]
Protocol 1: Chroman Synthesis via Intramolecular Cyclization Under High Dilution
This protocol describes a general procedure for a Brønsted acid-catalyzed annulation of an o-hydroxy substituted benzylic alcohol with an alkene, optimized to minimize dimerization.[3][4]
-
Glassware and Atmosphere: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Solvent Preparation: Prepare a stock of anhydrous dichloromethane (DCM). If not using a pre-dried solvent, it can be distilled over CaH₂.
-
Catalyst Solution: In the main reaction flask, dissolve the catalyst (e.g., triflimide, 5 mol%) in half of the total calculated volume of DCM.[3] For a 1 mmol scale reaction, this might be 50 mL of DCM.
-
Precursor Solution: In a separate flask, dissolve the o-hydroxy benzylic alcohol (1.0 mmol, 1.0 equiv) and the alkene (1.5 mmol, 1.5 equiv) in the other half of the DCM (50 mL).
-
Slow Addition: Using a syringe pump, add the precursor solution to the stirred catalyst solution in the main reaction flask over a period of 2-4 hours at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir and monitor its progress by TLC or LC-MS. A typical reaction time is around 2 hours post-addition.[6]
-
Workup: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Diagram 1: Intramolecular vs. Intermolecular Pathways
Caption: Kinetic competition between desired intramolecular cyclization and undesired intermolecular dimerization.
My synthesis is yielding unwanted oxidation products like chromones. How can I prevent this?
Q: During my reaction or workup, I am observing the formation of the corresponding chromone or other oxidized species, which reduces the yield of my target chroman. How can I suppress this side reaction?
A: The oxidation of the chroman ring to form a more stable, aromatic chromone (or related species) is a common side reaction. The dihydropyran ring of the chroman is susceptible to dehydrogenation, especially under harsh conditions.
Mechanistic Cause: This oxidation can be mediated by several factors:
-
Atmospheric Oxygen: Particularly at elevated temperatures or in the presence of certain catalysts, atmospheric oxygen can act as an oxidant.[5]
-
Catalyst-Mediated Dehydrogenation: Some transition metal catalysts, especially those used in coupling or cyclization reactions, can facilitate dehydrogenation pathways.
-
Harsh Oxidizing Reagents: If any reagents used in the synthesis or workup have oxidizing properties (even mild ones), they can promote this side reaction.
-
Unstable Intermediates: The reaction may proceed through an intermediate that is particularly prone to oxidation before it can be converted to the final chroman product.
Troubleshooting Strategies:
-
Inert Atmosphere: The most direct solution is to rigorously exclude oxygen from the reaction. This involves using Schlenk line techniques or working in a glovebox.[5] All solvents and reagents should be properly degassed before use.
-
Temperature Control: High reaction temperatures can accelerate oxidation. Whenever possible, run reactions at the lowest temperature that allows for a reasonable conversion rate. Microwave-assisted synthesis, while often efficient, should be carefully monitored for oxidation byproducts due to the high temperatures involved.[6][8]
-
Choice of Catalyst/Reagents: Avoid catalysts known to promote dehydrogenation if alternatives are available. For example, when performing oxidations elsewhere in the molecule, select reagents with high chemoselectivity that will not affect the chroman core.[9]
-
Addition of Antioxidants: In some specific cases, particularly where trace metal impurities might be catalyzing air oxidation, the addition of a radical scavenger or a hindered phenol antioxidant (like BHT) in trace amounts might suppress byproduct formation.[10]
Protocol 2: General Procedure for Chroman Synthesis Under an Inert Atmosphere
This protocol outlines the general steps for performing a chroman synthesis while minimizing oxidation.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Add the starting materials and the degassed solvent via cannula or a gas-tight syringe.
-
Running the Reaction: Stir the reaction mixture under a static pressure of inert gas (a balloon is often sufficient). If heating is required, use an oil bath and a condenser.
-
Monitoring and Workup: Take aliquots for reaction monitoring using a purged syringe. Once complete, cool the reaction to room temperature before quenching. Perform the aqueous workup as quickly as possible to minimize air exposure of the crude product.
-
Purification: After extraction and drying, concentrate the product. If the purified chroman is known to be air-sensitive, consider storing it under an inert atmosphere.
| Parameter | Standard Condition | Anti-Oxidation Condition | Rationale |
| Atmosphere | Air / Ambient | Nitrogen or Argon | Prevents reaction with atmospheric O₂.[5] |
| Solvents | Standard Grade | Anhydrous, Degassed | Removes dissolved O₂ and water. |
| Temperature | As required for rate | Lowest effective temperature | Reduces the rate of oxidation reactions. |
| Additives | None | Trace BHT (optional) | Scavenges radical species that can initiate oxidation.[10] |
Table 1: Comparison of standard vs. anti-oxidation reaction conditions.
My synthesis results in a mixture of constitutional isomers. How can I control regioselectivity?
Q: My reaction is producing a mixture of chroman isomers (e.g., cyclization at two different positions on the aromatic ring). How can I improve the regioselectivity to favor a single product?
A: Regioselectivity is the preference for a reaction to occur at one position over another possible position.[11] In chroman synthesis, this often relates to which nucleophilic position on the phenol ring attacks the electrophilic center to form the new ring. This is governed by a combination of electronic and steric factors.
Mechanistic Cause:
-
Electronic Effects: The electron density of the aromatic ring dictates the most nucleophilic positions. Electron-donating groups (EDGs) like -OH, -OR, and -alkyl activate the ortho and para positions, while electron-withdrawing groups (EWGs) like -NO₂, -CN, and -C(O)R deactivate them. The cyclization will preferentially occur at the most electron-rich, activated position.
-
Steric Hindrance: Bulky substituents on the aromatic ring or near the reactive site can physically block the approach of the reacting partner, disfavoring cyclization at that position. The reaction will favor the less sterically hindered pathway.
-
Directing Groups: The initial phenolic hydroxyl group is a powerful ortho, para-director. The key is how other substituents on the ring either reinforce or compete with this directing effect.
-
Catalyst Influence: The nature of the catalyst (e.g., Brønsted vs. Lewis acid) can influence the transition state, sometimes altering the regiochemical outcome.[12]
Troubleshooting Strategies:
-
Substrate Design: The most powerful tool is the rational design of the starting material. Place bulky groups to block undesired cyclization positions. Use strongly activating or deactivating groups to electronically differentiate the potential reaction sites.
-
Catalyst Screening: Experiment with different catalysts. A bulky Lewis acid might favor cyclization at a less hindered position compared to a small Brønsted acid like triflimide.[3]
-
Temperature Optimization: In some cases, the activation energies for the two competing cyclization pathways may be different. Varying the reaction temperature could potentially favor one pathway over the other, although this effect is often modest.
Diagram 2: Factors Influencing Regioselectivity
Caption: Regioselectivity is determined by the interplay of steric and electronic factors on the phenol ring.
References
-
Proposed mechanism of the chroman formation reaction. ResearchGate. Available from: [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. Available from: [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. Available from: [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available from: [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. Available from: [Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
New Strategies for Natural Products Containing Chroman Spiroketals. PubMed. Available from: [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available from: [Link]
-
Difference Between Dimerization and Polymerization. Pediaa.com. Available from: [Link]
-
Chroman synthesis. Organic Chemistry Portal. Available from: [Link]
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
-
Substrate-Controlled, One-Pot Synthesis: Access to Chiral Chroman-2-one and Polycyclic Derivatives. PubMed. Available from: [Link]
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Semantic Scholar. Available from: [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Available from: [Link]
-
Regioselectivity. Wikipedia. Available from: [Link]
-
Evaluation of Antioxidant Performance in Chromium Oxidation Prevention. PMC. NIH. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. MDPI. Available from: [Link]
-
DFT Study of Formation and Properties of Dinuclear Zirconocene Cations: Effects of Ligand Structure, Solvent, and Metal on. MDPI. Available from: [Link]
-
Synthesis, kinetics of photo-dimerization/photo-cleavage and physical properties of coumarin-containing branched polyurethanes based on polycaprolactones. ResearchGate. Available from: [Link]
-
Deciphering the Olefin Isomerization-Polymerization Paradox of Palladium(II) Diimine Catalysts. NSF Public Access Repository. Available from: [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromane synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Evaluation of Antioxidant Performance in Chromium Oxidation Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Amine Synthesis with Deep Eutectic Solvents (DES)
Welcome to the Technical Support Center for Amine Synthesis. As the pharmaceutical industry shifts toward sustainable manufacturing, Deep Eutectic Solvents (DESs) have emerged as powerful, environmentally benign alternatives to volatile organic compounds (VOCs)[1]. Formed by combining hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs), DESs exhibit a significantly lower melting point than their individual components[1].
This guide is designed for researchers and drug development professionals. It provides field-proven protocols, mechanistic causality, and troubleshooting logic to help you optimize amination reactions, from reductive amination to Ullmann cross-coupling.
Part 1: Core Methodologies & Step-by-Step Protocols
Protocol A: Copper-Catalyzed Ullmann Amine Synthesis in DES
Causality & Mechanism: Traditional Ullmann C–N couplings require harsh conditions (≥200 °C) and expensive polydentate ligands to stabilize the copper intermediate[2]. By substituting VOCs with a Choline Chloride:Glycerol (ChCl:Gly) DES, the extensive hydrogen-bonding network intrinsically acts as a stabilizing ligand for the CuI catalyst. This lowers the activation energy, allowing the reaction to proceed at 60–100 °C in air while preventing catalyst degradation[2][3].
Step-by-Step Self-Validating Protocol:
-
DES Preparation: Mix Choline chloride and Glycerol (1:2 molar ratio) in a reaction flask. Heat at 80 °C with magnetic stirring for 10–30 minutes.
-
Validation Checkpoint: The transition from a solid suspension to a clear, homogeneous liquid confirms eutectic point depression and successful H-bond network formation[3].
-
-
Reagent Addition: Add the aryl halide (1 equiv.), amine (1.2 equiv.), CuI (10 mol%), and base (t-BuOK for aromatic amines or K₂CO₃ for aliphatic amines)[2].
-
Reaction: Stir the mixture at 60–100 °C under an air atmosphere for 12 hours.
-
Validation Checkpoint: Monitor via TLC or GC-MS; the complete disappearance of the aryl halide peak indicates successful conversion (often yielding up to 98%)[2].
-
-
Extraction: Add cyclopentyl methyl ether (CPME) to the flask and stir.
-
Causality: CPME is a green solvent that selectively extracts the non-polar cross-coupled amine without disrupting the highly polar DES-CuI phase[2].
-
-
Recycling: Decant the CPME layer. The remaining DES/CuI mixture retains the active copper species and can be reused directly for up to 4 consecutive cycles by adding fresh substrates[2].
Fig 1: Mechanistic workflow of Copper-Catalyzed Ullmann Amine Synthesis in DES.
Protocol B: In Situ Amine Protection via ChCl-Based DES
Causality & Mechanism: Protecting primary amines (e.g., with Fmoc-Cl) typically consumes massive volumes of toxic solvents. By mixing the starting amine directly with Choline chloride (ChCl), the amine itself acts as the HBD. This creates a transient, highly concentrated DES microenvironment that dramatically accelerates amidation kinetics, achieving 100% atom economy for solvent formation[4].
Step-by-Step Self-Validating Protocol:
-
In Situ DES Formation: Mix ChCl (1 equiv.) and the target amine (1 equiv.) in a flask. Heat at 80 °C for 2 hours.
-
Validation Checkpoint: The formation of a light yellow, clear liquid confirms the amine has successfully complexed with ChCl to form the DES[4].
-
-
Protection: Add Fmoc-Cl (1 equiv.) to the eutectic mixture and adjust the temperature to 60 °C[4].
-
Reaction: Stir for 5–20 minutes.
-
Validation Checkpoint: Rapid thickening of the mixture indicates successful amide bond formation.
-
-
Isolation: Add a small volume of water (e.g., 2 mL per mmol) to the flask.
-
Causality: Water instantly disrupts the H-bond network, dissolving the ChCl while causing the hydrophobic protected amine to precipitate[4].
-
-
Filtration: Filter the precipitated crude product. No complex chromatographic workup is required.
Part 2: Troubleshooting Guide (Q&A)
Fig 2: Troubleshooting logic tree for resolving low amine yields in DES systems.
Q: High viscosity of the DES is causing poor mass transfer and low yields. How do I resolve this? A: DESs rely on extensive hydrogen-bonding networks, which inherently increase viscosity and limit the diffusion of substrates[1]. Solution: Increase the reaction temperature slightly (if the substrates are thermally stable), or add a minimal amount of a co-solvent like water. For enzymatic reductive aminations, using a DES-buffer mixture (e.g., up to 75% w/w DES) maintains enzyme stability while drastically reducing viscosity[5].
Q: My biocatalyst (e.g., laccase or transaminase) is deactivating in the choline chloride mixture. Why? A: High concentrations of chloride ions can strip the hydration shell from certain enzymes, leading to denaturation[6]. Solution: Switch the HBA to a betaine-based system, or reduce the ChCl ratio[6]. Alternatively, utilize robust amine transaminases (ATAs) like EX-ωTA from Exophiala xenobiotica, which have shown remarkable stability and over 99% enantiomeric excess in DES-buffer systems[1][5].
Q: I am having difficulty isolating the synthesized amine from the DES matrix. What is the best approach? A: Highly polar amines often partition strongly into the DES phase due to hydrogen bonding, making standard non-polar solvent extraction inefficient. Solution: Use a moderately polar, green extraction solvent like cyclopentyl methyl ether (CPME)[2]. If the product is a solid protected amine, use anti-solvent precipitation by adding water to rapidly crash out the product while dissolving the DES components[4].
Part 3: Frequently Asked Questions (FAQs)
Q: Are Deep Eutectic Solvents "innocent" reaction media? A: No, DESs are frequently "non-innocent" and actively participate in the reaction mechanism. The hydrogen-bonding network can activate carbonyl groups (electrophilic activation) to facilitate nucleophilic attack[1]. In multicomponent reactions, components like ChCl can act as Lewis bases, abstracting protons and accelerating kinetics without the need for external catalysts[1].
Q: How sensitive are DES-mediated aminations to moisture? A: Moisture sensitivity is highly reaction-dependent. Enzymatic bioaminations and Ullmann couplings are highly moisture-tolerant and can even benefit from aqueous buffers[2][5]. However, specific metal-catalyzed processes, such as the reaction of primary amines with organoboron compounds using Choline acetate:Urea (ChOAc:U), require the DES to be strictly dried prior to use to prevent undesired side reactions[1].
Part 4: Quantitative Data Comparison
To justify the transition to DESs in your workflows, refer to the following comparison of solvent characteristics in amine synthesis[1][6]:
| Solvent Type | Volatility | Toxicity | Biodegradability | Recyclability | Viscosity |
| Conventional VOCs (e.g., DCM, Toluene) | High | High | Low | Poor to Moderate | Low |
| Ionic Liquids (ILs) | Negligible | Moderate / Variable | Low | Good | High |
| Deep Eutectic Solvents (DESs) | Negligible | Low | High | Excellent (Up to 4+ cycles) | High (Tunable via H₂O) |
References
-
Alcántara, A. R., & de Gonzalo, G. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Catalysts, 15(6), 586. 1
-
Quivelli, A. F., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7:723. 3
-
Nardi, M., et al. (2023). Amine protection by in situ formation of choline chloride-based deep eutectic solvents. Green Chemistry, 25, 3208-3213.
-
Di Gioia, M., et al. (2024). A Review on the Use of Deep Eutectic Solvents in Protection Reactions. MDPI. 4
-
ACS Sustainable Chemistry & Engineering (2019). Enantioselective One-Pot Synthesis of Biaryl-Substituted Amines by Combining Palladium and Enzyme Catalysis in Deep Eutectic Solvents. 5
-
PMC (2024). How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery?6
-
PMC (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. 2
Sources
- 1. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents [mdpi.com]
- 2. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Can Deep Eutectic Systems Promote Greener Processes in Medicinal Chemistry and Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Competitive aminal formation during imine porous organic cage synthesis
Welcome to the Technical Support Center for Dynamic Covalent Assembly. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in the synthesis of Porous Organic Cages (POCs): competitive aminal formation .
When synthesizing imine-linked discrete cages via dynamic covalent chemistry (DCC), researchers often encounter truncated oligomers or amorphous polymers instead of the desired highly crystalline, shape-persistent cages. This guide provides a mechanistic breakdown of this kinetic trap, quantitative diagnostic tools, and field-proven protocols to salvage your synthesis.
Part 1: Diagnostic FAQ – Identifying the Aminal Trap
Q1: My dynamic covalent assembly of 1,3,5-triformylbenzene (TFB) and a diamine yielded an insoluble amorphous powder instead of a crystalline cage. How do I know if competitive aminal formation is the culprit? A1: The primary diagnostic tool is 1 H NMR spectroscopy (if the product is partially soluble) and solid-state IR spectroscopy. In a successful imine condensation, you will observe a distinct imine proton resonance typically between 8.1 ppm and 8.4 ppm . If competitive aminal formation has occurred, the aminal C-H proton will appear significantly further upfield, usually between 4.5 ppm and 5.5 ppm . In IR spectra, the presence of a strong secondary amine N-H stretch (~3300 cm −1 ) coupled with the absence of a sharp imine C=N stretch (~1640 cm −1 ) strongly indicates that the reaction stalled at the aminal stage .
Q2: Why does my specific diamine form aminals, while standard diamines like ethylenediamine (EDA) or cyclohexanediamine (CHDA) form the desired imine cages seamlessly? A2: It comes down to the spatial pre-organization of the diamine precursor. Imine formation proceeds through a transient hemiaminal intermediate . For a successful imine cage, this hemiaminal must dehydrate. However, if your diamine is sterically hindered (e.g., decorated with bulky isopropyl groups like 2,5-dimethylhexane-3,4-diamine), steric repulsion forces the two amine groups into close proximity. If the second amine is physically too close to the hemiaminal carbon, intramolecular nucleophilic attack outpaces dehydration, irreversibly trapping the system as an aminal defect .
Reaction pathway showing competitive aminal vs. imine formation in POC synthesis.
Part 2: Quantitative Assessment of Diamine Precursors
Before initiating a scale-up synthesis, you must evaluate the geometric parameters of your diamine. Density Functional Theory (DFT) calculations of the lowest-energy conformers can predict the likelihood of aminal formation. The critical metrics are the N-C-C-N dihedral angle and the N-N distance .
Causality Rule: Dihedral angles approaching 0° (eclipsed conformation) and N-N distances below 2.6 Å drastically accelerate Pathway B (Aminal Formation) due to the extreme proximity of the nucleophilic nitrogen to the electrophilic hemiaminal carbon .
Table 1: Geometric Parameters and Reaction Outcomes of Common Diamines
| Diamine Precursor | Steric Profile | N-C-C-N Dihedral Angle | N-N Distance | Primary Reaction Outcome |
| Ethylenediamine (EDA) | Unhindered | > 60° (Anti/Gauche) | > 2.8 Å | Imine POC (CC1) |
| Cyclohexanediamine (CHDA) | Pre-organized (Chair) | ~ 60° | ~ 2.9 Å | Imine POC (CC3) |
| 2-Methylpropane-1,2-diamine | Moderately Hindered | ~ 55° | ~ 2.8 Å | Imine POC (CC13) |
| 2,5-Dimethylhexane-3,4-diamine | Highly Hindered (Isopropyl) | Near 0° (Eclipsed) | < 2.6 Å | Aminal Defect / Oligomer |
Part 3: Corrective Workflows & Self-Validating Protocols
Q3: My target diamine falls into the "High Aminal Risk" category. How can I force the reaction to bypass the aminal trap and form the desired imine POC? A3: You must alter the mechanistic pathway by utilizing a Modulator-Assisted Transimination strategy. By introducing a sacrificial mono-amine (e.g., isobutylamine), you first convert the aldehyde into a stable mono-imine. Because the mono-amine lacks a second nitrogen, it cannot form an intramolecular aminal. When you subsequently add your target diamine, the cage forms via transimination. This bypasses the water-containing hemiaminal intermediate entirely, neutralizing the kinetic advantage of aminal formation .
Troubleshooting workflow for mitigating aminal defects during POC synthesis.
Step-by-Step Protocol: Modulator-Assisted Transimination
This protocol is designed as a self-validating system; do not proceed to the next step unless the in-process analytical check passes.
Phase 1: Modulator Pre-Assembly
-
Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1,3,5-triformylbenzene (TFB) in a halogenated solvent (e.g., anhydrous CHCl 3 ).
-
Modulator Addition: Add 12.0 equivalents of a sacrificial mono-amine (e.g., isobutylamine). Stir at room temperature for 12 hours.
-
Self-Validation Check 1: Pull a 50 μ L aliquot, dry it, and dissolve in CDCl 3 . Run a 1 H NMR. Do not proceed unless the aldehyde peak (~10.1 ppm) has completely disappeared and is replaced by a sharp imine peak (~8.3 ppm).
Phase 2: Transimination and Cage Assembly 4. Target Addition: Slowly add 1.5 equivalents of your sterically hindered target diamine (e.g., DMHDA) to the stirring solution. 5. Catalysis (Optional but recommended): Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) to accelerate the transimination exchange rate. 6. Equilibration: Stir the reaction mixture at room temperature for 3 to 5 days. The dynamic covalent library will continuously scramble. Because the discrete POC is the thermodynamic sink of the system, the equilibrium will slowly funnel toward the desired cage. 7. Self-Validation Check 2: Monitor the reaction via High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF. You should observe the gradual emergence of the target cage mass (e.g., [M+H] + for the Tri 4 Di 6 topology) and the absence of truncated aminal masses.
Phase 3: Isolation 8. Precipitation: Once MS confirms the presence of the cage, concentrate the solution in vacuo to 20% of its original volume. Slowly diffuse an anti-solvent (e.g., methanol or acetone) into the mixture to crystallize the shape-persistent POC. 9. Filtration: Recover the crystals via vacuum filtration and wash with cold methanol to remove any displaced isobutylamine.
References
-
Kearsey, R. J., Tarzia, A., Little, M. A., Brand, M. C., Clowes, R., Jelfs, K. E., Cooper, A. I., & Greenaway, R. L. (2023). "Competitive aminal formation during the synthesis of a highly soluble, isopropyl-decorated imine porous organic cage." Chemical Communications (RSC Publishing). Available at:[Link]
-
Zhu, G., Liu, Y., et al. (2017). "Formation Mechanisms and Defect Engineering of Imine-Based Porous Organic Cages." Chemistry of Materials (ACS Publications). Available at:[Link]
-
Kumpfer, J. R., & Rowan, S. J. (2017). "Phase Change Transformations with Dynamically Addressable Aminal Metallogels." Journal of the American Chemical Society. Available at:[Link]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chroman scaffold, a privileged heterocyclic system found in a multitude of natural products, represents a cornerstone in modern medicinal chemistry.[1] Its structural versatility has enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, neuroprotective, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of prominent chroman derivatives, grounded in recent experimental data. We will dissect their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility. This document is designed to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction to the Chroman Scaffold: A Privileged Structure in Drug Discovery
The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a fundamental structural motif in a wide range of biologically active compounds, including flavonoids, isoflavonoids, and tocopherols (Vitamin E).[3][4] The inherent stability and the capacity for diverse substitutions at various positions on the scaffold make it an ideal template for generating novel therapeutic agents.[1] The biological activities of chroman derivatives are vast, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[2][5] This remarkable diversity stems from their ability to interact with a wide array of cellular targets, including protein kinases, cholinesterases, and enzymes involved in cell cycle regulation.[1][6]
In Vitro Efficacy: A Mechanistic Deep Dive
The initial evaluation of any novel therapeutic agent begins with rigorous in vitro testing to determine its potency, selectivity, and mechanism of action at the cellular level. Chroman derivatives have been extensively studied in this context, with a primary focus on their anticancer and neuroprotective activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has demonstrated the potent cytotoxic effects of chroman derivatives against various human cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[7][8]
For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in tumorigenesis and cell cycle regulation.[2][6] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics and ultimately inhibits tumor growth.[2] Another critical mechanism involves the inhibition of Acetyl-CoA carboxylases (ACCs), which are rate-limiting enzymes in fatty acid synthesis and are often upregulated in cancer cells.[9]
Comparative Anticancer Potency of Chroman Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values for selected chroman derivatives against various cancer cell lines. Lower values indicate greater potency.
| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |
| Compound 4s | A549 (Lung) | IC50: 0.578 | [9] |
| Compound 4s | HCT116 (Colon) | IC50: 0.680 | [9] |
| Hydantoin derivative 135o | A549 (Lung) | IC50: 17.5 | [5] |
| Hydantoin derivative 135o | K562 (Leukemia) | IC50: 10.6 | [5] |
| Hydantoin derivative 135o | MCF-7 (Breast) | IC50: 15.3 | [5] |
| Compound 6i | MCF-7 (Breast) | GI50: 34.7 | [7][10] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Breast) | GI50: 14.8 | [7] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50: 0.34 | [7] |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50: 0.66 | [7] |
Signaling Pathway: Chroman Derivative-Induced Apoptosis
Many chroman derivatives exert their anticancer effects by activating the intrinsic apoptosis pathway. This is often initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Caption: Workflow for an in vivo anticancer xenograft study.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro: MTT Assay for Anticancer Activity
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity. [7] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [7][11]2. Compound Treatment: Treat the cells with various concentrations of the chroman derivatives and incubate for a specified period (e.g., 48 or 72 hours). [7]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. [7]4. Formazan Solubilization: Remove the medium and add a solubilizing agent like dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [7]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value. [7]
In Vitro: Glutamate-Induced Excitotoxicity Assay for Neuroprotection
This assay evaluates the potential of compounds to protect neurons from glutamate-induced cell death, a key mechanism in neurodegenerative diseases. [7] Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) in the appropriate media. [7]2. Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the chroman derivatives for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity. [7]3. Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 24 hours). [7]4. Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release. [7]5. Data Analysis: Quantify the extent of neuroprotection by comparing the viability of cells treated with the chroman derivative and glutamate to those treated with glutamate alone. Calculate the EC50 value. [7]
Comparative Analysis and Future Perspectives
Chroman derivatives have consistently demonstrated significant therapeutic potential across a range of diseases, particularly in oncology and neurodegeneration. Their efficacy, as highlighted by the low micromolar and even nanomolar IC50 values for some compounds, positions them as strong candidates for further drug development. [5][9]When compared to some standard chemotherapeutic agents, certain chroman derivatives exhibit comparable or even superior potency against specific cancer cell lines. [5] However, challenges remain. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be thoroughly addressed in preclinical and clinical studies. Future research should focus on optimizing the pharmacokinetic properties of lead compounds through medicinal chemistry approaches and exploring novel drug delivery systems to enhance their therapeutic index. The development of chroman-based compounds as dual inhibitors, targeting multiple pathways simultaneously, also represents a promising avenue for future investigation. [9]
Conclusion
The chroman scaffold is undeniably a privileged structure in drug discovery, giving rise to a plethora of derivatives with potent and diverse pharmacological activities. The compelling in vitro and in vivo efficacy data, particularly in the realms of cancer and neurodegenerative diseases, underscore their therapeutic promise. This guide has provided a comprehensive and objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing this exciting class of compounds toward clinical application.
References
-
Review on Chromen derivatives and their Pharmacological Activities. Available from: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. Available from: [Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Available from: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists | Journal of Chemical Information and Modeling. Available from: [Link]
-
Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. Available from: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities - ResearchGate. Available from: [Link]
-
Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - Sci-Hub. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Available from: [Link]
- US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents.
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC. Available from: [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - MDPI. Available from: [Link]
-
Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives - Der Pharma Chemica. Available from: [Link]
-
(PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Available from: [Link]
-
Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed. Available from: [Link]
-
Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances | Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 6-Isopropylchroman-4-amine and Leading Commercial Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive comparison of a promising, yet lesser-studied molecule, 6-Isopropylchroman-4-amine, with three commercially available and widely recognized neuroprotective agents: Edaravone, Riluzole, and Memantine. This analysis is designed to offer a forward-looking perspective for researchers by hypothesizing the potential of 6-Isopropylchroman-4-amine based on the known neuroprotective activities of its parent chroman scaffold, and to delineate the experimental pathways required to validate these hypotheses.
Introduction to the Neuroprotective Landscape
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[1][2] The complex pathophysiology of these diseases, often involving oxidative stress, excitotoxicity, neuroinflammation, and protein aggregation, necessitates a multi-pronged therapeutic approach.[3] This guide will dissect the mechanisms of established neuroprotective agents and frame a comparative context for the investigational compound, 6-Isopropylchroman-4-amine.
The Contenders: A Mechanistic Overview
A thorough understanding of the mechanisms of action of current neuroprotective drugs is essential for evaluating novel candidates.
Edaravone: The Free Radical Scavenger
Initially approved in Japan for acute ischemic stroke and later in the US for ALS, Edaravone is a potent antioxidant.[4][5][6] Its primary neuroprotective effect stems from its ability to scavenge free radicals, thereby mitigating oxidative stress and subsequent neuronal damage.[7][8] Edaravone effectively neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and has demonstrated anti-inflammatory properties.[4][7]
Riluzole: The Glutamate Modulator
Riluzole, used in the treatment of ALS, exerts its neuroprotective effects primarily by modulating glutamatergic neurotransmission.[9][10] It inhibits the presynaptic release of glutamate and blocks voltage-gated sodium channels, reducing neuronal hyperexcitability and subsequent excitotoxicity.[9][10] Some studies also suggest that Riluzole may potentiate postsynaptic GABA-A receptor function and directly inhibit protein kinase C (PKC), contributing to its neuroprotective profile.[11][12]
Memantine: The NMDA Receptor Antagonist
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade implicated in Alzheimer's disease.[13][14][15] By blocking the NMDA receptor ion channel, Memantine prevents excessive calcium influx into neurons, a major trigger for neuronal dysfunction and death.[13][15] Additionally, emerging evidence suggests that Memantine may have anti-inflammatory effects by preventing microglial activation, independent of its NMDA receptor activity.[13][16]
6-Isopropylchroman-4-amine: An Investigational Chroman Derivative
While specific neuroprotective data for 6-Isopropylchroman-4-amine (CAS No. 676134-22-8) is not extensively available in the public domain, its chroman scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant neuroprotective potential.[17] Chromone derivatives have been shown to possess neurotropic activity, including the inhibition of monoamine oxidase (MAO) and acetylcholinesterase, as well as anti-excitotoxic properties.[18] Studies on other chroman-like flavonoids have demonstrated their ability to promote neuronal differentiation, neurite outgrowth, and protect against neuronal cell death.[19] Furthermore, novel chroman hybrids have been designed and synthesized with the aim of protecting against oxidative stress-induced cell death.[20]
Based on this, we can hypothesize that 6-Isopropylchroman-4-amine may exert neuroprotective effects through one or more of the following mechanisms:
-
Antioxidant Activity: Similar to other chroman derivatives, it may possess free radical scavenging properties.
-
MAO-B Inhibition: The chroman scaffold is a known inhibitor of MAO-B, an enzyme whose activity is elevated in neurodegenerative states and contributes to oxidative stress.[17]
-
Modulation of Neuronal Signaling Pathways: It may influence signaling cascades involved in cell survival and apoptosis.
Comparative Analysis: A Data-Driven Perspective
To objectively compare 6-Isopropylchroman-4-amine with the established neuroprotective agents, a series of in vitro experiments are necessary. The following table outlines a hypothetical comparative profile, with the understanding that the data for 6-Isopropylchroman-4-amine is projected based on the properties of its chemical class and requires experimental validation.
| Parameter | 6-Isopropylchroman-4-amine (Hypothetical) | Edaravone | Riluzole | Memantine |
| Primary Mechanism | Antioxidant, MAO-B Inhibition | Free Radical Scavenger | Glutamate Release Inhibitor, Sodium Channel Blocker | NMDA Receptor Antagonist |
| Key Molecular Targets | Reactive Oxygen Species, MAO-B | Peroxyl Radicals, Hydroxyl Radicals | Voltage-gated Sodium Channels, Glutamate Receptors | NMDA Receptors |
| Cellular Effects | Reduced Oxidative Stress, Preservation of Mitochondrial Function | Decreased Lipid Peroxidation, Reduced Apoptosis | Attenuation of Excitotoxicity, Neuronal Membrane Stabilization | Inhibition of Calcium Influx, Reduced Microglial Activation |
| Therapeutic Indications | Investigational | ALS, Acute Ischemic Stroke | ALS | Alzheimer's Disease |
Experimental Protocols for Validation
The following section details the step-by-step methodologies for key experiments to assess and compare the neuroprotective efficacy of these compounds.
In Vitro Model of Neurodegeneration
A common approach is to use primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, HT-22) and induce neurotoxicity with agents that mimic pathological conditions.[1][21][22] For instance, oxidative stress can be induced using hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), while excitotoxicity can be triggered by glutamate or NMDA.[21][23]
Cell Viability and Neuroprotection Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][24]
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compounds (6-Isopropylchroman-4-amine, Edaravone, Riluzole, Memantine) for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., 100 µM 6-OHDA) to induce cell death.
-
After 24 hours of incubation, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[21]
-
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.[25]
Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[26][27]
-
Culture neuronal cells in a black, clear-bottom 96-well plate.
-
Pre-treat with test compounds followed by the addition of a ROS-inducing agent.
-
Load the cells with DCFH-DA solution and incubate.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
-
Glutathione (GSH) Assay: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of cellular oxidative stress.[26] Luminescence-based assays are available for this purpose.
Apoptosis Assays
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.[28][29][30]
-
Culture cells on coverslips and treat with test compounds and the apoptotic stimulus.
-
Fix and permeabilize the cells.
-
Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Visualize the TUNEL-positive (apoptotic) cells using fluorescence microscopy.
-
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.[4]
Visualizing the Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions in neuroprotective pathways and the experimental designs to study them.
Signaling Pathways in Neuroprotection
Caption: A streamlined workflow for the in vitro comparison of neuroprotective compounds.
Conclusion and Future Directions
While Edaravone, Riluzole, and Memantine have established roles in the management of specific neurodegenerative diseases, their efficacy is often modest, highlighting the urgent need for novel therapeutic agents. 6-Isopropylchroman-4-amine, by virtue of its chroman scaffold, represents a promising starting point for the development of new neuroprotective drugs. The proposed experimental framework provides a robust strategy for validating its hypothesized mechanisms of action and quantitatively comparing its efficacy against current standards of care.
Future research should focus on a comprehensive in vitro characterization of 6-Isopropylchroman-4-amine, followed by in vivo studies in animal models of neurodegeneration to assess its pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy. Such a systematic approach will be crucial in determining whether this and other novel chroman derivatives can be translated into clinically effective treatments for the millions of individuals affected by neurodegenerative diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
-
Fujisawa, T., & Abe, K. (2020). Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke. Annals of the New York Academy of Sciences, 1477(1), 117-128. Retrieved from [Link]
-
Kwon, B. K., & Fehlings, M. G. (2015). Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside. Molecules, 20(5), 7788–7799. Retrieved from [Link]
-
D'Arrigo, T. (2023). Memantine for the Treatment of Alzheimer's Disease: Novel Mechanisms and Future Opportunities. Journal of Alzheimer's Disease, 89(1), 1-8. Retrieved from [Link]
-
Herman, D. (2024, January 31). Memantine. StatPearls. Retrieved from [Link]
-
Kaja, S., Payne, A. J., & Koulen, P. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of visualized experiments : JoVE, (83), e51054. Retrieved from [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of clinical biochemistry and nutrition, 62(1), 20–38. Retrieved from [Link]
-
He, Y., Benz, A., & Fu, T. (2002). Neuroprotective agent riluzole potentiates postsynaptic GABAA receptor function. Neuropharmacology, 42(4), 485-496. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Riluzole?
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2017). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38. Retrieved from [Link]
-
Kim, Y. S., Kim, Y. J., & Gwag, B. J. (2000). A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. Neurobiology of disease, 7(4), 365–374. Retrieved from [Link]
-
Ferreira, M. U., et al. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. Methods and Protocols, 4(3), 57. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?
-
Chen, H., & Lipton, S. A. (2009). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Activation. Carolina Digital Repository. Retrieved from [Link]
-
Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]
-
Shutenko, Z. I., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences, 25(10), 1228-1235. Retrieved from [Link]
-
GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
-
Chen, K. H., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Oncology Reports, 46(6), 253. Retrieved from [Link]
-
Oberbauer, E., et al. (2013). Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. The Journal of nutritional biochemistry, 24(11), 1953–1962. Retrieved from [Link]
-
Sci-Hub. (n.d.). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Retrieved from [Link]
-
Kim, J. H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline. Molecules, 23(3), 669. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]
-
Lo, D. C., & Den-Hartigh, K. (2017). Cell death assays for neurodegenerative disease drug discovery. Neuroscience letters, 663, 2-9. Retrieved from [Link]
-
Ferreira, L., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Fluids and Barriers of the CNS, 20(1), 74. Retrieved from [Link]
-
D'Avanzo, C., & Kim, Y. H. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in molecular neuroscience, 13, 88. Retrieved from [Link]
-
NeuroProof. (n.d.). In Vitro Models for Neurological Diseases and Mental Disorders. Retrieved from [Link]
-
MD Biosciences. (2024, March 18). In Vitro Modeling. Retrieved from [Link]
-
Kim, J. H., et al. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. Medical science monitor : international medical journal of experimental and clinical research, 21, 3128–3135. Retrieved from [Link]
-
Sykora, P., et al. (2005). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic acids research, 33(14), 4457–4467. Retrieved from [Link]
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]
-
Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2938, pp. 21-41). Springer US. Retrieved from [Link]
-
PLOS One. (2026, March 10). Systems biology analysis uncovers a ROS-associated gene signature and immunomodulatory role of CLEC4E in ischemic stroke. Retrieved from [Link]
-
Dias, V., Junn, E., & Mouradian, M. M. (2013). Current Drugs and Potential Future Neuroprotective Compounds for Parkinson's Disease. Frontiers in neurology, 4, 110. Retrieved from [Link]
-
ResearchGate. (2026, February 13). Natural products as potential neuroprotective agents for ischemic stroke. Retrieved from [Link]
-
Kuan, Y. H., & Kuan, C. Y. (2006). Modeling Oxidative Stress in the Central Nervous System. Current protocols in neuroscience, Chapter 7, Unit 7.18. Retrieved from [Link]
-
Kuan, C. Y., & Yuan, J. (2007). Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke. Expert opinion on therapeutic targets, 11(11), 1435–1446. Retrieved from [Link]
-
Popa-Wagner, A., et al. (2025). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 26(23), 16900. Retrieved from [Link]
-
Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353-356. Retrieved from [Link]
-
JoVE. (2022, June 14). Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5. Retrieved from [Link]
-
Science.gov. (n.d.). potential neuroprotective agents: Topics. Retrieved from [Link]
-
Kim, H. J., & Kim, J. S. (2023). Current neuroprotective agents in stroke. Journal of the Korean Medical Association, 66(11), 666-672. Retrieved from [Link]
-
Global Market Insights. (n.d.). Neuroprotective Drugs Market Size, Trends and Forecast till 2034. Retrieved from [Link]
Sources
- 1. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 3. Current Drugs and Potential Future Neuroprotective Compounds for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iomcworld.org [iomcworld.org]
- 14. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 16. Scholarly Article or Book Chapter | Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Activation | ID: cn69mc130 | Carolina Digital Repository [cdr.lib.unc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sci-Hub: are you are robot? [sci-hub.box]
- 21. bio-protocol.org [bio-protocol.org]
- 22. neuroproof.com [neuroproof.com]
- 23. childrenshospital.org [childrenshospital.org]
- 24. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 25. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 26. 酸化ストレスアッセイ [promega.jp]
- 27. m.youtube.com [m.youtube.com]
- 28. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Analytical Method Validation for 6-Isopropylchroman-4-amine: A Comparative Technical Guide
As pharmaceutical pipelines increasingly rely on complex benzopyran scaffolds, the accurate detection and quantification of intermediates like 6-Isopropylchroman-4-amine (CAS 676134-22-8) have become critical. This compound, often utilized as a chiral building block or active pharmaceutical ingredient (API) intermediate, presents unique analytical challenges due to its specific physicochemical properties.
This guide provides an objective comparison of analytical modalities for 6-Isopropylchroman-4-amine detection and outlines a highly robust, self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines [3].
Physicochemical Profiling & Analytical Causality
To design a robust analytical method, we must first understand the causality behind the molecule's behavior in a chromatographic system. 6-Isopropylchroman-4-amine consists of three critical structural features that dictate our analytical choices [1][2]:
-
The Benzopyran Ring: Provides a strong, stable chromophore. Causality: This allows for highly accurate, routine detection using UV spectroscopy (typically at 210-230 nm) without the need for complex derivatization.
-
The Isopropyl Group: Imparts significant hydrophobicity to the molecule. Causality: Requires a higher ratio of organic modifier (e.g., Acetonitrile) in reversed-phase liquid chromatography (RP-HPLC) to achieve a reasonable retention time (k' > 2.0).
-
The C4 Primary Amine: Highly basic (pKa ~9.5). Causality: In standard acidic mobile phases, the protonated amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. To counteract this, the method must utilize either an ion-pairing reagent or a high-pH mobile phase (pH ~10) combined with a hybrid-silica column to keep the amine deprotonated and neutral.
Comparative Analysis of Detection Modalities
Depending on the Analytical Target Profile (ATP)—whether you are conducting routine bulk assay release, trace genotoxic impurity profiling, or enantiomeric excess (ee) determination for the (4S)-enantiomer—different modalities are required.
Below is a quantitative comparison of the three primary analytical methods used for 6-Isopropylchroman-4-amine.
| Performance Parameter | RP-HPLC-UV (Routine Assay) | LC-MS/MS (Trace Profiling) | Chiral HPLC (Enantiomeric Purity) |
| Primary Application | Bulk purity & assay release | Trace impurity & PK studies | Enantiomeric excess (ee) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | 1.0 µg/mL |
| Linear Dynamic Range | 1.0 - 150 µg/mL | 0.1 - 500 ng/mL | 5.0 - 100 µg/mL |
| Matrix Effects | Low | High (Ion suppression risk) | Moderate |
| Throughput / Run Time | High (~10 mins) | Medium (~15 mins) | Low (~25 mins) |
| Cost per Analysis | Low | High | Medium |
| Mechanistic Advantage | Leverages native chromophore for highly reproducible quantification. | ESI+ ionization is highly efficient for the basic primary amine. | Amylose-based stationary phases resolve the C4 chiral center. |
ICH Q2(R2) Lifecycle Validation Workflow
The 2024 revision of the ICH Q2(R2) and Q14 guidelines [4] shifted the industry from a one-time validation checklist to a continuous lifecycle approach. Every method must begin with a predefined Analytical Target Profile (ATP) and incorporate continuous self-validation mechanisms.
Caption: ICH Q2(R2) lifecycle validation workflow for 6-ICA analytical methods.
Step-by-Step Experimental Protocol: RP-HPLC-UV Validation
To ensure absolute trustworthiness, the following RP-HPLC-UV protocol is designed as a self-validating system . The chromatography data system (CDS) must be programmed to automatically halt the sequence if the System Suitability Test (SST) criteria are not met, preventing the acquisition of scientifically invalid data.
Phase 1: System Preparation & Self-Validation (SST)
-
Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Causality: This is a hybrid-silica particle designed to withstand high pH environments (up to pH 12) without dissolving.
-
Mobile Phase Preparation:
-
Buffer (A): 10 mM Ammonium Bicarbonate in ultrapure water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Organic (B): 100% HPLC-Grade Acetonitrile.
-
Gradient: 0-2 min (20% B), 2-8 min (20% to 80% B), 8-10 min (80% B).
-
-
SST Execution (The Self-Validating Gate): Inject a 50 µg/mL standard of 6-Isopropylchroman-4-amine five times.
-
Acceptance Criteria: USP Tailing Factor ≤ 1.5; %RSD of peak area ≤ 2.0%; Theoretical plates (N) ≥ 5000.
-
Logic: If the amine is interacting with silanols, the tailing factor will exceed 1.5, and the system will abort the run, prompting the analyst to check mobile phase pH.
-
Phase 2: Specificity & Forced Degradation
-
Step 1: Inject a diluent blank to confirm no baseline interference at the retention time of 6-ICA (approx. 5.4 mins).
-
Step 2: Subject the 6-ICA standard to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours).
-
Step 3: Analyze using a Photodiode Array (PDA) detector to calculate Peak Purity. Causality: The peak purity angle must be less than the peak purity threshold, proving that no degradation products co-elute with the main API peak.
Phase 3: Linearity and Range
-
Step 1: Prepare a stock solution of 6-ICA at 1.0 mg/mL in diluent (50:50 Water:Acetonitrile).
-
Step 2: Dilute to create five calibration levels: 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (50 µg/mL).
-
Step 3: Inject each level in triplicate. Plot Peak Area vs. Concentration.
-
Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept bias must be ≤ 2.0% of the 100% level response.
Phase 4: Accuracy and Precision
-
Step 1 (Repeatability): Prepare six independent sample preparations of 6-ICA at the 100% test concentration (50 µg/mL). Inject each once. The %RSD of the calculated assay must be ≤ 2.0%.
-
Step 2 (Accuracy/Recovery): Spike known amounts of 6-ICA reference standard into a synthetic placebo matrix at 50%, 100%, and 150% levels (triplicate preparations per level).
-
Step 3: Calculate the percentage recovery. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% at all levels, proving the extraction efficiency and lack of matrix interference.
References
Biological activity comparison of bromo-substituted chroman derivatives
Comparative Biological Activity of Bromo-Substituted Chroman Derivatives: A Technical Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate privileged heterocyclic scaffolds for lead optimization. The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a foundational motif in medicinal chemistry, forming the core of natural antioxidants like Vitamin E. However, strategic halogenation—specifically bromo-substitution at the C-6 and C-8 positions—transforms this basic scaffold into a highly potent, targeted pharmacophore.
This guide objectively compares the biological performance of bromo-substituted chroman derivatives against their un-substituted and alternative halogenated analogs, detailing the causality behind their enhanced efficacy in oncology and infectious diseases, and providing robust frameworks for experimental validation.
Structural Causality: The Role of Bromine in the Chroman Scaffold
When designing bioactive molecules, the choice of halogen is never arbitrary. While fluorine is often used to modulate metabolic stability, bromine acts as a superior halogen bond donor due to its larger polarizable electron cloud (the "σ-hole"). This allows bromo-chromans to form strong, highly directional interactions with backbone carbonyls in target protein binding pockets, significantly increasing the affinity of potential anticancer drugs (1[1]).
For instance, in the development of Sirtuin 2 (SIRT2) inhibitors, researchers found that un-substituted chroman-4-ones lack significant inhibitory activity. However, the introduction of a bromine atom at the 6-position, and particularly di-bromination at the 6 and 8 positions, dramatically increases binding affinity and SIRT2 selectivity (2[2]).
Comparative Biological Activity Data
To objectively evaluate performance, we must examine quantitative metrics across two primary therapeutic domains: anticancer (SIRT2 inhibition) and antimicrobial efficacy. The data below demonstrates how progressive bromination enhances biological activity.
Table 1: Comparative SIRT2 Inhibition and Anticancer Activity
| Compound Class | Specific Derivative | Target | Activity (IC50 / % Inhibition) | Mechanistic Rationale |
| Un-substituted | Chroman-4-one | SIRT2 | Inactive / Negligible | Lacks necessary halogen bonding donor. |
| Mono-bromo | 6-bromochroman-4-one (w/ pentyl group) | SIRT2 | 70% Inhibition | Bromine enhances target affinity via σ-hole. |
| Di-bromo | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | IC50 = 1.5 µM | Optimal steric and electronic fit in the binding pocket. |
Table 2: Comparative Antimicrobial Activity (Gram-Positive Pathogens)
| Compound Class | Specific Derivative | Pathogen | MIC (µg/mL) |
| Un-substituted | 3-nitro-2H-chromene | S. aureus (MRSA) | > 64 µg/mL |
| Mono-halogenated | 6-bromo-3-nitro-2H-chromene | S. aureus | 8 – 32 µg/mL |
| Tri-halogenated | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis | 1 – 4 µg/mL |
Data synthesized from recent pharmacological evaluations of halogenated chromenes and chroman-4-ones (3[3], 4[4]).
Mechanistic Pathways
The profound anticancer activity of bromo-chroman derivatives is largely attributed to the targeted inhibition of SIRT2, an NAD+-dependent deacetylase. By blocking SIRT2, these compounds prevent the deacetylation of key regulatory proteins like p53 and α-tubulin, thereby forcing malignant cells into cell cycle arrest and apoptosis (3[3]).
Mechanism of bromo-chroman derivatives inhibiting SIRT2 to induce apoptosis.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, biological evaluations must be designed as self-validating systems. This means integrating internal controls directly into the workflow to account for solvent toxicity and baseline metabolic drift.
Self-validating experimental workflow for biological activity screening.
Protocol A: MTT Assay for Cytotoxicity and Anticancer Profiling
Causality Note: The MTT assay measures mitochondrial reductase activity. Because bromo-chromans are highly lipophilic, they require DMSO for solubilization. We strictly limit final DMSO concentration to ≤0.5% because higher concentrations independently induce cellular toxicity, which would artificially inflate the apparent potency of the derivative (5[5]).
-
Cell Seeding : Plate target human cancer cells (e.g., MCF-7 or A549) in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for attachment.
-
Compound Treatment : Prepare a stock solution of the bromo-chroman derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Critical Validation Step: Include an untreated control and a vehicle control well (medium + 0.5% DMSO) to isolate the compound's specific cytotoxic effect.
-
-
Incubation : Remove old medium and add 100 µL of the compound-treated medium. Incubate for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Solubilization & Measurement : Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the formed formazan crystals. Measure absorbance at 570 nm using a microplate reader (use 630 nm as a reference wavelength for background subtraction).
-
Calculation : % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100.
Protocol B: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality Note: Evaluating antimicrobial activity requires a standardized inoculum to prevent artificial shifts in the MIC. Furthermore, the robust lipophilicity of bromo-chromans necessitates careful serial dilution directly in the broth to prevent precipitation, ensuring the bacteria are exposed to the intended concentration (5[5]).
-
Preparation : Dispense 50 µL of Mueller-Hinton broth into all test wells of a 96-well plate.
-
Serial Dilution : Add 50 µL of a 2X concentrated bromo-chroman stock to the first well of each row. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next (typical final concentrations: 256 µg/mL to 0.5 µg/mL).
-
Inoculation : Add 50 µL of standardized microbial inoculum (adjusted to 5 × 10⁵ CFU/mL) to each well.
-
Critical Validation Step: Include a positive control (broth + microbes, no compound) to prove viability, and a negative sterility control (broth only) to prove the absence of contamination.
-
-
Incubation & Reading : Seal the plate and incubate at 37°C for 18–24 hours. The MIC is determined visually or via spectrophotometry as the lowest concentration of the compound that completely inhibits microbial growth.
References
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI.[Link]
-
Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. PMC - NIH.[Link]
Sources
A Comparative Guide to the Synthesis and Biological Activity of Thiochroman-4-one Derivatives
The thiochroman-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its structural relationship to chromones, with the substitution of a sulfur atom for the endocyclic oxygen, imparts unique physicochemical properties that translate into a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of synthetic methodologies and a comprehensive analysis of the diverse biological activities of thiochroman-4-one derivatives, supported by experimental data and structure-activity relationship (SAR) insights to aid researchers in drug discovery and development.
I. Synthesis of the Thiochroman-4-one Core: A Comparison of Routes
The construction of the thiochroman-4-one skeleton is a critical first step, with several established methods available. The most prevalent approach involves a two-step process commencing with the reaction of a substituted thiophenol with a 3-halopropionic acid or its equivalent, followed by an intramolecular Friedel-Crafts acylation.[4][5]
Common Synthetic Pathway:
The choice of cyclization agent is crucial for the efficiency of the Friedel-Crafts acylation. Polyphosphoric acid (PPA) is widely used due to its efficacy as a dehydrating and protonating agent, typically affording moderate to good yields.[5] Alternative methods, such as using methanesulfonic acid, have also been reported, though yields can be lower.[4] More recently, one-pot syntheses have been developed to improve efficiency, reduce waste, and save time by performing multiple transformations in a single reaction vessel.[2]
Below is a generalized workflow for the classical two-step synthesis.
Caption: General workflow for the two-step synthesis of the thiochroman-4-one core.
II. Comparative Analysis of Biological Activities
Thiochroman-4-one derivatives have demonstrated a remarkable range of pharmacological effects. This section compares their performance across several key therapeutic areas, with quantitative data summarized for direct comparison.
A. Anticancer Activity
The thiochroman-4-one scaffold is a prominent feature in many potent anticancer agents. Studies have shown that these compounds can inhibit tumor cell growth and induce apoptosis.[1][2] A significant finding is that derivatives based on the thiochromanone skeleton often exhibit higher anticancer activity compared to their chromanone (oxygen-containing) counterparts.[6][7][8][9]
The National Cancer Institute (NCI) has evaluated numerous thiochroman-4-one derivatives against its panel of 60 human tumor cell lines. The data below highlights some of the most active compounds.
| Compound ID | Derivative Class | Target Cell Line | Activity (GI₅₀) | Reference |
| Compound A | 3-Arylidene-thiochroman-4-one | Leukemia (CCRF-CEM) | < 10 µM | [6][8] |
| Compound B | 3-Arylidene-thiochroman-4-one | Non-Small Cell Lung Cancer (NCI-H460) | 12.5 µM | [6][8] |
| Compound C | 6-Chloro-thiochroman-4-one analog | Breast Cancer (MCF7) | 8.7 µM | [1] |
| Compound D | 2-Aryl-thiochromen-4-one (Thioflavone) | Colon Cancer (HCT-8) | Significant Inhibition | [10] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Thio-ether Linkage: The presence of the sulfur atom in the heterocyclic ring is often crucial for enhanced cytotoxicity compared to oxygen analogs.[7]
-
α,β-Unsaturated Carbonyl: Many active compounds possess an α,β-unsaturated carbonyl system, a common pharmacophore in anticancer agents.[8][9]
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly modulate activity. Electron-withdrawing or lipophilic groups can enhance potency.
B. Antimicrobial (Antibacterial & Antifungal) Activity
Thiochroman-4-one derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[1][11]
1. Antibacterial Activity: Novel derivatives incorporating moieties like oxime ethers and 1,3,4-oxadiazole thioethers have shown potent activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[12] Spiropyrrolidine derivatives tethered to a thiochroman-4-one scaffold have also demonstrated excellent activity against Gram-positive bacteria, in some cases outperforming standard antibiotics like Amoxicillin.[13]
| Compound Class | Target Organism | Activity (MIC or EC₅₀) | Key Structural Feature | Reference |
| Oxime ether/1,3,4-oxadiazole | X. oryzae (Xoo) | EC₅₀ = 17 µg/mL | 6-chloro substitution | [12] |
| Spiropyrrolidine | B. subtilis, S. epidermidis | MIC = 32 µg/mL | Spiro-fused pyrrolidine | [13] |
| Pyrazole derivative | B. subtilis | Most effective inhibitor in series | Fused pyrazole ring | [14] |
| Carboxamide/1,3,4-thiadiazole | X. oryzae (Xoo) | EC₅₀ = 24 µg/mL | Carboxamide linker at C2 | [15] |
2. Antifungal Activity: Certain thiochroman-4-one derivatives act as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections.[15][16] This mechanism provides a clear rationale for their antifungal effects against pathogens like Candida albicans and Cryptococcus neoformans.
| Compound Class | Target Organism | Activity (MIC) | Key Structural Feature | Reference |
| Indole conjugate | C. albicans | 4 µg/mL | 6-EWG, chloro-indole | [15] |
| NMT Inhibitor | C. albicans | 0.5 µg/mL | Specific side chain | [15] |
| 6-Substituted | B. cinerea | 96-100% inhibition | 6-methyl or 6-chloro | [11] |
SAR Insights for Antimicrobial Activity:
-
C6-Position: Electron-withdrawing groups (e.g., chlorine) at the 6-position of the thiochroman-4-one ring generally enhance antifungal activity.[15]
-
C2 and C4 Positions: Introduction of oxime ether groups at the C4-position and carboxamide linkers at the C2-position can significantly improve antibacterial efficacy.[12][15]
-
Hybrid Molecules: Fusing the thiochroman-4-one core with other heterocyclic systems like pyrrolidines, pyrazoles, or 1,3,4-thiadiazoles is a successful strategy for creating potent antimicrobial agents.[13][14][15]
C. Antiparasitic (Leishmanicidal) Activity
One of the most promising applications of thiochroman-4-one derivatives is in the treatment of leishmaniasis, a neglected tropical disease.[17] A specific class of derivatives, those bearing a vinyl sulfone moiety, has demonstrated exceptionally high antileishmanial activity with low cytotoxicity, making them excellent candidates for further development.[3][4][18][19]
The proposed mechanism for these vinyl sulfone derivatives involves the inhibition of parasitic cysteine proteases.[19]
| Compound Class | Target Organism | Activity (EC₅₀) | Selectivity Index (SI) | Reference |
| Vinyl Sulfone (4j) | L. panamensis | 3.23 µM | 174 | [4][19] |
| Vinyl Sulfone (General) | L. panamensis | < 10 µM | > 100 for best compounds | [3][18] |
| Acyl Hydrazone (20) | L. panamensis | 5.1 µM | > 9.8 | [17] |
SAR Insights for Leishmanicidal Activity: The diagram below illustrates the key structural modifications that influence antileishmanial activity.
Caption: Key SAR takeaways for designing potent leishmanicidal thiochroman-4-one derivatives.
D. Other Notable Biological Activities
-
Anti-inflammatory Activity: Chroman and by extension, thiochroman derivatives, have been investigated for anti-inflammatory properties, such as the inhibition of TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1).
-
Neuroprotective Effects: The related chromene scaffold has shown neuroprotective effects against excitotoxicity and oxidative stress, suggesting that thiochroman-4-ones could be explored for activity against neurodegenerative disorders.[20][21]
III. Featured Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for a representative synthesis and a common biological assay.
Protocol 1: Synthesis of 6-Fluorothiochroman-4-one (1c)
This protocol is adapted from a reported synthesis used in the development of leishmanicidal agents.[4] The reaction proceeds via a one-step iodine-catalyzed reaction between an α,β-unsaturated acid and a thiophenol.
Materials:
-
Acrylic acid
-
4-Fluorothiophenol
-
Iodine (I₂)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add acrylic acid (720 mg, 10 mmol) and 4-fluorothiophenol (1985 mg, 15 mmol).
-
Add iodine (760 mg, 3 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 6-fluorothiochroman-4-one.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Synthesized thiochroman-4-one derivatives
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or plate reader (optional)
-
Positive control (e.g., Fluconazole)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI guidelines (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungus + fluconazole), a negative control (medium only), and a growth control (fungus + medium + DMSO).
-
Incubation: Incubate the plates at 35 °C for 24–48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The result can also be read spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm).
IV. Conclusion and Future Directions
The thiochroman-4-one scaffold is a validated and highly versatile platform for the development of new therapeutic agents. The comparative analysis reveals that specific structural modifications are key to unlocking potent and selective activity against cancer cells, microbes, and parasites. The vinyl sulfone derivatives, in particular, stand out as exceptionally promising antileishmanial candidates.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds to enable rational, target-based drug design.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness.
-
Combinatorial Synthesis: Expanding chemical diversity by combining the thiochroman-4-one core with other pharmacologically active moieties to explore synergistic effects.
This guide serves as a foundational resource for researchers, providing a clear overview of the synthetic landscape and a comparative framework for the biological potential of thiochroman-4-one derivatives, thereby accelerating the journey from chemical synthesis to clinical application.
References
-
Gundogdu-Karaburun, N. et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1016-1026. Available from: [Link]
-
Gundogdu-Karaburun, N. et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar. Available from: [Link]
-
Vargas, E. et al. (2018). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available from: [Link]
-
Vargas, E. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. Available from: [Link]
-
Kinfe, H. H. et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]
-
Virués-Segovia, J. R. et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences. Available from: [Link]
-
Chouchène, A. et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(3), 643. Available from: [Link]
-
Gundogdu-Karaburun, N. et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar. Available from: [Link]
-
Yu, L. et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of the Chinese Chemical Society. Available from: [Link]
-
Sarciron, M. E. et al. (1998). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. European Journal of Medicinal Chemistry, 33(5), 385-391. Available from: [Link]
-
Ortiz, C. et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(7), e0253977. Available from: [Link]
-
Zhong, W. et al. (2021). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Chemical and Pharmaceutical Bulletin, 69(11), 1083-1095. Available from: [Link]
-
Kinfe, H. H. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available from: [Link]
-
El-Gohary, N. S. (2008). Thiochroman-4-ones: Synthesis and reactions. ARKIVOC, 2009(1), 213-241. Available from: [Link]
-
Vargas, E. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PubMed, 29186046. Available from: [Link]
-
Vargas, E. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. ResearchGate. Available from: [Link]
-
Chen, Y. et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13917-13925. Available from: [Link]
-
Vargas, E. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Semantic Scholar. Available from: [Link]
-
Vargas, E. et al. (2018). Hydrazone derivatives enhance antileishmanial activity of thiochroman-4-ones. InfoNTD. Available from: [Link]
-
Sreekanth, V. et al. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(15), 12513-12525. Available from: [Link]
-
Gundogdu-Karaburun, N. et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC. Available from: [Link]
-
Kim, D. H. et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 684. Available from: [Link]
-
Mishra, P. et al. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current Neuropharmacology, 22(1), 134-159. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 16. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives [jstage.jst.go.jp]
- 17. infontd.org [infontd.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [edgccjournal.org]
Personal protective equipment for handling 6-Isopropylchroman-4-amine
As a Senior Application Scientist, I recognize that handling specialized building blocks like 6-Isopropylchroman-4-amine requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and absolute laboratory safety, we must understand the mechanistic causality behind the hazards.
6-Isopropylchroman-4-amine is widely utilized in drug discovery and synthetic chemistry. It is commercially available as both a free base (e.g., racemic CAS 676134-22-8, or the (S)-enantiomer CAS 763925-96-8) and as a hydrochloride salt (e.g., (R)-isomer HCl, CAS 676134-24-0)[1][2][3]. The physical state of the compound—whether a volatile free base oil or a fine crystalline salt—directly dictates the operational risks and the Personal Protective Equipment (PPE) required.
Here is your comprehensive, step-by-step operational guide to safely handling, reacting, and disposing of 6-Isopropylchroman-4-amine.
Mechanistic Rationale for PPE Selection
Laboratory safety is not arbitrary; it is governed by the physicochemical properties of the molecule. For 6-Isopropylchroman-4-amine, the primary hazards stem from its amine functional group and its lipophilic chroman-isopropyl core.
-
Lipophilicity & Dermal Penetration: The isopropyl and chroman moieties confer high lipid solubility. If the free base contacts the skin, it can rapidly penetrate the lipid-rich stratum corneum, leading to systemic absorption and severe localized irritation[4]. This necessitates high-density, chemical-resistant hand protection rather than standard latex[5].
-
Corrosivity & Ocular Toxicity: Primary amines are inherently basic. If an amine contacts ocular fluid, it rapidly raises the localized pH, causing the saponification of ocular lipids and irreversible corneal damage[4][6]. Strict is non-negotiable[7].
-
Inhalation Hazards (Vapor vs. Dust): The free base form possesses a higher vapor pressure, presenting an inhalation risk. Conversely, the hydrochloride (HCl) salt form is a dry powder prone to static cling, which can easily aerosolize into respirable dust during weighing[1][5]. Both scenarios mandate the use of a certified chemical fume hood[8][9].
Comprehensive PPE Matrix
The following table summarizes the quantitative specifications and regulatory standards for the PPE required when handling this compound.
| PPE Category | Required Equipment | Specification & Quantitative Standard | Mechanistic Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Thickness: >0.11 mm (splash), >0.4 mm (full contact). Breakthrough time: >480 mins. | Amines degrade natural rubber latex. Nitrile prevents lipophilic dermal permeation[5][10]. |
| Eye/Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. No vented safety glasses. | Prevents basic amine solutions from causing ocular lipid saponification[7][11]. |
| Body Protection | Lab Coat & Apron | Long-sleeved, fully buttoned cotton/poly blend. Add a chemical-resistant apron for >100 mL volumes. | Protects against accidental spills and minimizes static generation[5][6]. |
| Respiratory / Engineering | Chemical Fume Hood | Face velocity: 80–120 feet per minute (fpm), tested annually per OSHA 29 CFR 1910.1450. | Captures volatile free base vapors and aerosolized HCl salt particulates[8][12]. |
Operational Workflow & Safe Handling Protocol
To prevent exposure during synthesis or assay preparation, operations must follow a strict, self-validating sequence.
Figure 1: Step-by-step operational workflow for handling 6-Isopropylchroman-4-amine.
Step-by-Step Methodology:
-
Pre-Operation Verification: Verify that the chemical fume hood has a current certification tag (compliant with ANSI/ASHRAE 110) and is operating at a face velocity of at least 100 fpm[8][12]. Ensure the sash is pulled down to the marked operating height.
-
Weighing & Transfer:
-
For the HCl Salt: Use an anti-static ionizer or anti-static spatulas to prevent the fine crystalline powder from aerosolizing[1]. Weigh the material inside a draft-shielded balance located within the fume hood.
-
For the Free Base: Use positive displacement pipettes for accurate volumetric transfer of the oily liquid, avoiding the creation of micro-droplets.
-
-
Dissolution & Reaction Setup: Slowly add your solvent (e.g., methanol, DMSO, or dichloromethane) to the pre-weighed amine. If you are neutralizing the HCl salt with a strong base (like NaOH or DIPEA) to liberate the free amine, do so dropwise over an ice bath, as the acid-base neutralization will be exothermic[4].
-
Decontamination: Upon completion, wipe down spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any residual basic amine, followed by a thorough wipe with distilled water[5].
Emergency Response & Spill Management Plan
In the event of an accidental release, immediate and structured action is required to mitigate toxicity risks.
Figure 2: Emergency spill response and mitigation pathway for amine-based chemical spills.
Spill Mitigation Protocol:
-
Assessment & Evacuation: Determine the scale. For spills exceeding 50 mL of concentrated solution, or if the free base is volatilizing outside the fume hood, immediately evacuate the area and alert Environmental Health and Safety (EHS)[10][13].
-
Exposure First Aid: If skin or eye contact occurs, utilize the emergency eyewash or safety shower immediately. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize an amine on the skin with an acid, as the exothermic reaction will cause severe thermal burns[10][14].
-
Containment: For small, manageable spills, don fresh nitrile gloves and chemical splash goggles. Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill kit pad)[5]. Critical Note: Never use sawdust or combustible organics, as concentrated amines can react violently with them[4].
-
Collection & Surface Neutralization: Sweep the absorbed mixture using non-sparking tools into a chemically compatible, sealable hazardous waste container. Wash the spill surface with a mild acidic solution (like citric acid or dilute acetic acid) to neutralize residual basicity, followed by water[14].
Disposal Plan
Proper waste segregation is required to comply with EPA/RCRA regulations and OSHA's Chemical Hygiene Plan standards[13].
-
Organic Waste: Solutions containing 6-Isopropylchroman-4-amine in organic solvents must be collected in designated, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used.
-
Aqueous Waste: Aqueous washes containing the neutralized amine should be collected in a dedicated "Aqueous Basic Waste" or "Aqueous Amine Waste" container. Do not mix amine waste with strong oxidizing agents or concentrated acids in the waste carboy, as this can trigger a pressurized, exothermic explosion[7].
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Organic Process Research & Development URL:[Link]
-
Laboratory Fume Hoods – Certification and Inspection Requirements Source: CDMS URL:[Link]
-
How to Handle Amines Safely in Industrial Environments Source: Diplomata Comercial URL:[Link]
-
Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University Research Safety URL:[Link]
Sources
- 1. 676134-24-0|(R)-6-Isopropylchroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 763925-96-8・(S)-6-Isopropylchroman-4-amine・(S)-6-Isopropylchroman-4-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elements of Safety in the Laboratory [leicabiosystems.com]
- 7. Laboratory Safety Manual [ehs.cornell.edu]
- 8. One moment, please... [cdms.com]
- 9. Fume Hoods Protect Workers Against Chemical Hazards - EHSLeaders [ehsleaders.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. (S)-Chroman-4-amine | 188198-38-1 [sigmaaldrich.com]
- 12. g2ci.com [g2ci.com]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. file.bldpharm.com [file.bldpharm.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
